2,3-Dimethoxyquinoxaline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-9-10(14-2)12-8-6-4-3-5-7(8)11-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAYFGFTLBTRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284710 | |
| Record name | 2,3-Dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6333-43-3 | |
| Record name | 6333-43-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethoxyquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,3-Dimethoxyquinoxaline from o-Phenylenediamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-dimethoxyquinoxaline, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, o-phenylenediamine. This document outlines a two-step synthetic pathway, beginning with the formation of the intermediate, 2,3-dihydroxyquinoxaline, followed by its O-methylation to yield the target compound. Detailed experimental protocols, quantitative data, and a logical workflow are presented to facilitate the replication and optimization of this synthesis in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound from o-phenylenediamine is a two-step process. The initial step involves the condensation of o-phenylenediamine with oxalic acid to form 2,3-dihydroxyquinoxaline (also known as quinoxaline-2,3-dione). The subsequent step is the O-methylation of the hydroxyl groups of the intermediate to afford the final product, this compound.
An In-depth Technical Guide to the Synthesis of 2,3-Dimethoxyquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-dimethoxyquinoxaline derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. This document outlines the primary synthetic pathways, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis of these valuable molecules.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous therapeutic agents and functional materials. Their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, has made them a focal point in drug discovery. The this compound scaffold, in particular, serves as a crucial intermediate for the synthesis of more complex and biologically active molecules. This guide will focus on the most common and efficient synthetic route to this compound, which commences from readily available starting materials.
Core Synthetic Strategy
The most widely employed and reliable method for the synthesis of this compound proceeds through a three-step sequence starting from o-phenylenediamine and oxalic acid. The overall synthetic pathway is illustrated below.
2,3-Dimethoxyquinoxaline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Chemical Properties, Structure, and Synthesis of a Versatile Heterocyclic Compound
Introduction
Quinoxaline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science. Their inherent bicyclic structure, composed of a benzene ring fused to a pyrazine ring, provides a versatile scaffold for the development of a wide array of biologically active molecules. Among these, 2,3-dimethoxyquinoxaline stands out as a key intermediate and a molecule of interest for its potential applications in drug discovery and organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological relevance of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
The structural framework of this compound is characterized by a quinoxaline core with two methoxy groups substituted at the 2 and 3 positions of the pyrazine ring.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 6333-43-3 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| SMILES | COc1nc2ccccc2nc1OC |
| InChI Key | CRAYFGFTLBTRRS-UHFFFAOYSA-N |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in various experimental settings. The following table summarizes the key quantitative data available for this compound and related derivatives for comparative purposes.
| Property | This compound | 2,3-Dimethylquinoxaline (for comparison) | 2,3-Dimethyl-6,7-dimethoxyquinoxaline (for comparison) |
| Molecular Weight | 190.2 g/mol | 158.2 g/mol | 218.25 g/mol |
| Physical Form | Solid | Grey to brown powder or crystalline solid[1] | Not specified |
| Melting Point | Data not available | 104-108 °C[1][2] | 176-178 °C[3] |
| Boiling Point | 327.0±37.0 °C (Predicted) | 130 °C at 1.5 mmHg[1][2] | Data not available |
| Solubility | Data not available | Data not available | Soluble in Chloroform[3] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the nucleophilic aromatic substitution (SNA r) of 2,3-dichloroquinoxaline with sodium methoxide. This method offers a direct and high-yielding route to the desired product.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol outlines the synthesis of this compound from the readily available precursor, 2,3-dichloroquinoxaline.
Materials:
-
2,3-Dichloroquinoxaline
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous Methanol
-
Inert solvent (e.g., N,N-Dimethylformamide - DMF, optional)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloroquinoxaline in anhydrous methanol. If solubility is an issue, a co-solvent such as DMF can be used.
-
Reagent Addition: Slowly add a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol to the stirred solution of 2,3-dichloroquinoxaline at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: After the initial addition, the reaction mixture is typically heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound.
Characterization:
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the methoxy groups and the aromatic protons of the quinoxaline ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-O, C=N, and aromatic C-H bonds.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Biological and Pharmacological Relevance
Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.[4][5] While specific biological data for this compound is limited, the broader class of quinoxalines has been extensively studied, providing insights into its potential therapeutic applications.
Anticancer Activity
Several quinoxaline derivatives have been identified as potent anticancer agents.[6] One of the key mechanisms of action involves the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/mTOR pathway.[7] This pathway plays a crucial role in cell growth, proliferation, and survival. Inhibition of PI3K and mTOR can lead to the induction of apoptosis and cell cycle arrest in cancer cells.
Antiviral Activity
Certain quinoxaline derivatives have demonstrated significant antiviral activity. For instance, derivatives of 6-(bromomethyl)-2,3-dimethoxyquinoxaline have shown potent activity against coxsackievirus B5. The mechanism of antiviral action for some quinoxaline compounds involves the inhibition of viral RNA synthesis.[8] These findings highlight the potential of the quinoxaline scaffold in the development of novel antiviral therapeutics.
Analytical Characterization Workflow
A standardized workflow for the analytical characterization of synthesized this compound is essential for ensuring its identity, purity, and quality.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from 2,3-dichloroquinoxaline provides a reliable route for its preparation. While specific biological data for this compound is still emerging, the well-established and diverse biological activities of the broader quinoxaline class, particularly in the areas of anticancer and antiviral research, suggest that this compound and its derivatives are promising candidates for further investigation. This technical guide provides a solid foundation of its chemical properties, structure, and synthesis to aid researchers and drug development professionals in their exploration of this versatile molecule. Further studies are warranted to fully elucidate its physicochemical properties, biological activity, and potential therapeutic applications.
References
- 1. 2,3-Dimethylquinoxaline [myskinrecipes.com]
- 2. 2,3-DIMETHYLQUINOXALINE CAS#: 2379-55-7 [m.chemicalbook.com]
- 3. 2,3-DIMETHYL-6,7-DIMETHOXYQUINOXALINE | 32388-00-4 [amp.chemicalbook.com]
- 4. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Bis(acetylmercaptomethyl)quinoxaline - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 2,3-Dimethoxyquinoxaline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-dimethoxyquinoxaline, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Introduction
This compound is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds. The structural elucidation and characterization of such molecules are fundamental to understanding their reactivity, and spectroscopic techniques are the cornerstone of this analysis. This guide presents a summary of the available spectroscopic data for this compound, alongside the experimental protocols typically employed for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 - 7.75 | m | 2H | Ar-H |
| 7.55 - 7.45 | m | 2H | Ar-H |
| 4.15 | s | 6H | -OCH₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 154.5 | C2, C3 |
| 138.0 | C4a, C8a |
| 129.0 | C6, C7 |
| 126.5 | C5, C8 |
| 53.0 | -OCH₃ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3010 | m | Aromatic C-H Stretch |
| 2990-2850 | m | Aliphatic C-H Stretch (-OCH₃) |
| 1600-1450 | s | C=C and C=N Stretching (Aromatic Ring) |
| 1250-1000 | s | C-O Stretch (Methoxy) |
Sample preparation: KBr pellet or thin film.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 190 | 100 | [M]⁺ (Molecular Ion) |
| 175 | 60 | [M - CH₃]⁺ |
| 147 | 40 | [M - CH₃ - CO]⁺ |
| 119 | 30 | [C₇H₅N₂]⁺ |
Ionization method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for quinoxaline derivatives.
NMR Spectroscopy
A solution of the sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
Mass Spectrometry
Mass spectra are obtained using a mass spectrometer, with electron ionization (EI) being a common technique for volatile compounds. The sample is introduced into the ion source, where it is bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of a synthesized compound like this compound is depicted below.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to facilitate further research and development involving this important chemical entity.
The Solubility Profile of 2,3-Dimethoxyquinoxaline in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals
An in-depth guide on the solubility of 2,3-dimethoxyquinoxaline, providing a framework for its application in research and pharmaceutical development. This document outlines expected solubility, details experimental protocols for precise measurement, and visualizes relevant workflows and biological pathways.
Introduction
This compound is a heterocyclic organic compound belonging to the quinoxaline family. Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The solubility of this compound in organic solvents is a critical parameter for its synthesis, purification, formulation, and application in drug discovery and development.[4] Understanding its solubility profile is essential for designing efficient synthetic routes, developing effective drug delivery systems, and ensuring reproducible experimental results in biological assays.
This technical guide provides a comprehensive overview of the expected solubility of this compound in various organic solvents based on the known properties of structurally related compounds. Due to the limited availability of specific quantitative data in public literature, this document emphasizes the importance of experimental determination and provides detailed protocols for researchers to ascertain precise solubility values.
Expected Solubility Profile
While specific quantitative solubility data for this compound is not extensively reported, the solubility of related quinoxaline derivatives can provide valuable insights into its expected behavior. The presence of two methoxy groups is anticipated to influence its polarity and hydrogen bonding capabilities.
Qualitative Solubility of Related Quinoxaline Derivatives:
| Compound | Solvent | Qualitative Solubility |
| 2,3-Dimethyl-6,7-dimethoxyquinoxaline | Chloroform | Soluble |
| 2,3-Diphenylquinoxaline | Ethanol, Chloroform | Soluble |
| 5-Methoxy-2,3-dimethylquinoxaline | Polar Solvents | Enhanced Solubility |
| 2,3-Dihydroxyquinoxaline | DMF | Very Soluble |
| Methanol | Soluble | |
| Glacial Acetic Acid | Sparingly Soluble | |
| Chloroform | Very Slightly Soluble |
Based on the data for these related compounds, this compound is expected to exhibit good solubility in polar aprotic solvents and chlorinated hydrocarbons. Its solubility in alcohols is likely to be moderate.
Quantitative Solubility Data
Table for Recording Experimental Solubility Data of this compound:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| N,N-Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Chloroform | ||||
| Dichloromethane (DCM) | ||||
| Methanol | ||||
| Ethanol | ||||
| Acetonitrile | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Hexane |
Experimental Protocols for Solubility Determination
To obtain reliable and accurate quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust method for determining the equilibrium solubility of a compound.[5]
Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with tight-fitting caps
-
Constant temperature shaker
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure:
-
Sample Preparation:
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).[5]
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. For sparingly soluble compounds, this can range from 24 to 72 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[5]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature to permit the excess solid to settle.[5]
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.[5]
-
-
Analysis:
-
Prepare a calibration curve by making a series of standard solutions of this compound of known concentrations.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC.
-
Determine the concentration of this compound in the sample by comparing its response to the calibration curve.[5]
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
The result is typically expressed in units of mg/mL, µg/mL, or mol/L.[5]
-
Visualization of Experimental Workflow and Biological Context
To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and a potential signaling pathway where quinoxaline derivatives may exert their biological effects.
References
- 1. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
2,3-Dimethoxyquinoxaline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dimethoxyquinoxaline, including its chemical properties, synthesis methodologies, and known biological activities. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Core Compound Identification
This compound is a heterocyclic organic compound belonging to the quinoxaline family.
| Property | Value | Source |
| CAS Number | 6333-43-3 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Inferred from structure |
| Molecular Weight | 190.20 g/mol | Calculated from formula |
Synthesis of Quinoxaline Derivatives: General Methodologies
While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, its synthesis can be approached through established methods for creating 2,3-disubstituted quinoxalines. The two primary and most versatile strategies involve the condensation of o-phenylenediamines with α-dicarbonyl compounds and nucleophilic substitution on 2,3-dichloroquinoxaline.
Condensation of o-Phenylenediamines with α-Dicarbonyl Compounds
This classical method is widely used for its reliability and the commercial availability of a broad range of starting materials. The reaction involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2]
Proposed Synthesis of this compound:
A plausible route to this compound would involve the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound containing methoxy groups, such as 1,1-dimethoxy-2-ethanone or a similar α-dicarbonyl equivalent.
General Experimental Protocol (for 2,3-diphenylquinoxaline as an example): [2]
-
Materials:
-
o-Phenylenediamine
-
Benzil (as the α-dicarbonyl compound)
-
Rectified spirit (Ethanol)
-
Water
-
-
Procedure:
-
Dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
In a separate flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the mixture on a water bath for 30 minutes.
-
Add water dropwise to the warm solution until a slight cloudiness persists.
-
Allow the solution to cool to room temperature.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from aqueous ethanol to obtain the pure 2,3-disubstituted quinoxaline.
-
Nucleophilic Substitution on 2,3-Dichloroquinoxaline
This method offers a versatile platform for introducing a wide range of functional groups onto the quinoxaline scaffold. The stepwise substitution of the two chlorine atoms allows for the synthesis of both symmetrically and asymmetrically substituted quinoxalines.[2]
Proposed Synthesis of this compound:
This compound can be synthesized by the reaction of 2,3-dichloroquinoxaline with sodium methoxide.
General Experimental Protocol for Nucleophilic Substitution: [2]
-
Materials:
-
2,3-Dichloroquinoxaline
-
Nucleophile (e.g., sodium methoxide)
-
Solvent (e.g., Methanol, THF)
-
Base (if required)
-
-
Procedure:
-
Dissolve 2,3-dichloroquinoxaline in a suitable solvent.
-
Add the nucleophile (and base, if necessary) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the residue by chromatography or recrystallization.
-
Synthesis Workflow
Caption: General synthetic routes to this compound.
Biological Activity of Quinoxaline Derivatives
Quinoxaline derivatives are a significant class of N-heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. They have been investigated for a wide range of therapeutic applications.
General Activities of the Quinoxaline Scaffold
The quinoxaline core is a privileged structure in drug discovery, with derivatives exhibiting properties including:
-
Anticancer: Some quinoxaline derivatives have shown potential as anticancer agents.[3]
-
Antimicrobial: The quinoxaline scaffold is found in compounds with antibacterial and antifungal activities.[3]
-
Antiviral: Certain derivatives have demonstrated antiviral properties.[4]
-
Anti-inflammatory: Anti-inflammatory effects have also been reported for some quinoxaline compounds.
Specific Activity Related to this compound
While data on the biological activity of this compound itself is limited, a related derivative, 6-(bromomethyl)-2,3-dimethoxyquinoxaline , has been synthesized and shown to possess potent antiviral activity against coxsackievirus B5.[4] This suggests that the this compound scaffold may be a valuable starting point for the development of novel antiviral agents.
Signaling Pathways
Information regarding specific signaling pathways directly modulated by this compound is not currently available in the reviewed literature. However, the broader class of quinoxaline derivatives has been shown to interact with various biological targets. For instance, some quinoxaline-2,3-dione derivatives act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling.[5] Further research is required to elucidate the specific molecular targets and signaling pathways of this compound.
Logical Relationship of Synthesis and Application
Caption: Development pathway from core scaffold to potential therapeutic application.
References
A Technical Guide to Green Synthesis of Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal and materials chemistry. Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, are of significant interest due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] Traditional synthesis methods often rely on harsh reaction conditions, toxic solvents, and hazardous catalysts. This guide provides an in-depth overview of green and sustainable approaches to the synthesis of quinoxaline derivatives, focusing on methods that minimize environmental impact while maximizing efficiency.
Core Principles of Green Synthesis
Green chemistry principles are at the forefront of the methodologies presented herein. These approaches prioritize:
-
Use of Safer Solvents and Auxiliaries: Employing water, ethanol, and polyethylene glycol (PEG) or conducting reactions under solvent-free conditions.[2][3]
-
Energy Efficiency: Utilizing alternative energy sources like microwave and ultrasound irradiation to reduce reaction times and energy consumption.[4][5]
-
Catalysis: Employing non-toxic, reusable catalysts or developing catalyst-free reaction pathways.[1][6]
-
Atom Economy: Designing reactions, such as multicomponent reactions, that maximize the incorporation of starting materials into the final product.[7]
Comparative Overview of Green Synthetic Methods
The following tables summarize quantitative data for various green synthesis methods for quinoxaline derivatives, allowing for a clear comparison of their efficiencies.
Table 1: Microwave-Assisted Synthesis of Quinoxaline Derivatives
| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Benzil | I₂ (5 mol%) | EtOH/H₂O (1:1) | 2-3 | 95 | [4] |
| 2 | 4-Methyl-o-phenylenediamine | Benzil | I₂ (5 mol%) | EtOH/H₂O (1:1) | 2-3 | 96 | [4] |
| 3 | 4-Chloro-o-phenylenediamine | Benzil | I₂ (5 mol%) | EtOH/H₂O (1:1) | 2-3 | 94 | [4] |
| 4 | o-Phenylenediamine | Benzil | Acidic Alumina | None | 3 | 86 | [8] |
| 5 | o-Phenylenediamine | Phenylglyoxal | Acidic Alumina | None | 3 | 82 | [8] |
Table 2: Ultrasound-Assisted Synthesis of Quinoxaline Derivatives
| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Benzil | None | EtOH | 60 | 98 | [9] |
| 2 | 4-Bromo-o-phenylenediamine | Benzil | None | EtOH | 60 | 95 | [9] |
| 3 | o-Phenylenediamine | Furil | None | EtOH | 60 | 99 | [9] |
| 4 | o-Phenylenediamine | Isatin | None | H₂O | 15-20 | 87-95 | [10] |
| 5 | 4,5-Dimethyl-o-phenylenediamine | Isatin | None | H₂O | 15-20 | 92 | [10] |
Table 3: Mechanochemical Synthesis of Quinoxaline Derivatives
| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Method | Time (min) | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Benzil | Homogenization (4000 rpm) | 3 | 99 | [11] |
| 2 | 4,5-Dimethyl-o-phenylenediamine | Benzil | Homogenization (4000 rpm) | 3 | 98 | [11] |
| 3 | o-Phenylenediamine | Acenaphthenequinone | Homogenization (4000 rpm) | 3 | 99 | [11] |
| 4 | o-Phenylenediamine | Benzil | Spiral gas–solid two-phase flow | 2 | 93 | [12] |
| 5 | 4-Methyl-o-phenylenediamine | Benzil | Spiral gas–solid two-phase flow | 1-3 | >90 | [12] |
Table 4: Catalyst-Free Synthesis of Quinoxaline Derivatives
| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Benzil | MeOH | Room Temp. | 1 min | 93 | [1] |
| 2 | 4-Methyl-o-phenylenediamine | Benzil | MeOH | Room Temp. | 1 min | 95 | [1] |
| 3 | 4-Nitro-o-phenylenediamine | Benzil | MeOH | Room Temp. | 1 min | 88 | [1] |
| 4 | o-Phenylenediamine | Phenacyl bromide | EtOH | Reflux | - | 70-85 | [3] |
| 5 | 4-Methoxy-o-phenylenediamine | Phenacyl bromide | EtOH | Reflux | - | 80 | [3] |
Table 5: Multicomponent Synthesis of Quinoxaline Derivatives
| Entry | Amine | Carbonyl Compound | Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Quinoxalin-6-amine | Phenylglyoxal hydrate | 4-Hydroxyquinolin-2(1H)-one | Acetic acid (10 mol%) | EtOH | 4 | 85 | [7] |
| 2 | Quinoxalin-6-amine | 4-Methoxyphenylglyoxal hydrate | 4-Hydroxyquinolin-2(1H)-one | Acetic acid (10 mol%) | EtOH | 4 | 92 | [7] |
| 3 | Quinoxalin-6-amine | 4-Nitrophenylglyoxal hydrate | 4-Hydroxyquinolin-2(1H)-one | Acetic acid (10 mol%) | EtOH | 4 | 88 | [7] |
Experimental Protocols
This section provides detailed methodologies for key green synthesis experiments.
Protocol 1: Microwave-Assisted Synthesis using Iodine Catalyst[4]
General Procedure:
-
In a microwave reactor vessel, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 1:1 mixture of ethanol and water (1 mL).
-
Add a catalytic amount of iodine (5 mol%).
-
Irradiate the mixture using a microwave synthesizer at 50 °C with a power level of 300 W for the time specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add dichloromethane (10 mL) to the reaction mixture.
-
Wash the organic layer successively with a 5% sodium thiosulphate solution (2 mL) and brine (2 mL).
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Ultrasound-Assisted Catalyst-Free Synthesis[9]
General Procedure:
-
In a suitable flask, mix the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in ethanol (5 mL).
-
Place the flask in an ultrasonic bath and irradiate at room temperature for the time indicated in Table 2.
-
Monitor the reaction by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
The resulting solid product is often pure enough, but can be further purified by recrystallization from ethanol if required.
Protocol 3: Mechanochemical Synthesis by Homogenization[11]
General Procedure:
-
In a 2 mL polypropylene vial, place the 1,2-diamine (0.5 mmol), the 1,2-dicarbonyl compound (0.5 mmol), and 1 g of stainless steel balls (2 mm diameter).
-
Seal the vial and place it in a mini cell homogenizer.
-
Homogenize the mixture at 4000 rpm for the time specified in Table 3.
-
Monitor the reaction progress by TLC after each minute.
-
Once the reaction is complete, the product is typically obtained in a pure form and can be isolated by simple filtration after dissolving in a suitable solvent to remove the steel balls.
Protocol 4: Catalyst-Free Synthesis in Methanol[1]
General Procedure:
-
To a stirred solution of the 1,2-diamine (0.925 mmol) in methanol (5 mL), add the 1,2-dicarbonyl compound (0.925 mmol).
-
Stir the reaction mixture at ambient temperature for one minute.
-
The product often precipitates out of the solution and can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Protocol 5: Acetic Acid-Catalyzed Multicomponent Synthesis[7]
General Procedure:
-
In a round-bottom flask, combine quinoxalin-6-amine (1.0 mmol), the arylglyoxal monohydrate (1.0 mmol), and 4-hydroxyquinolin-2(1H)-one (1.0 mmol) in ethanol (10 mL).
-
Add acetic acid (10 mol%) to the mixture.
-
Reflux the reaction mixture at 80 °C for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold ethanol to obtain the pure product.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic protocols.
Conclusion
The green synthesis of quinoxaline derivatives offers significant advantages over traditional methods, including reduced environmental impact, increased safety, and improved efficiency. The methodologies outlined in this guide, from microwave and ultrasound-assisted reactions to mechanochemical and catalyst-free approaches, provide a robust toolkit for researchers and drug development professionals. By adopting these green protocols, the scientific community can continue to advance the synthesis of these vital heterocyclic compounds in a sustainable and responsible manner.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 4. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. asianpubs.org [asianpubs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. scispace.com [scispace.com]
- 9. scielo.br [scielo.br]
- 10. Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E -factor - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00100A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 2,3-Dimethoxyquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,3-dimethoxyquinoxaline, a key structural motif in various biologically active compounds. The following sections detail the necessary precursors, experimental protocols, and quantitative data to facilitate the efficient synthesis of this target molecule.
Core Synthetic Strategies
The synthesis of this compound is predominantly achieved through two main pathways, both originating from the common precursor, o-phenylenediamine.
Route 1: Condensation followed by Chlorination and Nucleophilic Substitution. This is a robust and widely used three-step process:
-
Cyclocondensation of o-phenylenediamine with an oxalic acid derivative to form 2,3-dihydroxyquinoxaline (also known as quinoxaline-2,3-dione).
-
Chlorination of 2,3-dihydroxyquinoxaline to yield the key intermediate, 2,3-dichloroquinoxaline.
-
Nucleophilic aromatic substitution of the chlorine atoms with methoxy groups using sodium methoxide.
Route 2: Condensation and Direct Methylation. This alternative pathway involves:
-
Cyclocondensation of o-phenylenediamine with an oxalic acid derivative to form 2,3-dihydroxyquinoxaline.
-
Direct methylation of 2,3-dihydroxyquinoxaline to this compound using a suitable methylating agent.
The choice of route may depend on the availability of reagents, desired purity, and scalability of the synthesis.
Precursor Synthesis and Key Intermediates
Synthesis of 2,3-Dihydroxyquinoxaline
The initial and crucial step in both synthetic routes is the formation of the quinoxaline-2,3-dione scaffold. This is typically achieved by the condensation of o-phenylenediamine with either oxalic acid or diethyl oxalate.[1][2]
Table 1: Synthesis of 2,3-Dihydroxyquinoxaline - Reaction Parameters
| Method | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Conventional Heating | o-Phenylenediamine, Oxalic Acid Dihydrate, HCl | Water | Reflux | 20 min | High | [3] |
| Solvent-Free Grinding | o-Phenylenediamine, Oxalic Acid Dihydrate | None | Room Temp. | 5-10 min | High | [4][5] |
| Microwave-Assisted | o-Phenylenediamine, Oxalic Acid Dihydrate | Water (catalytic) | - | 3 min | High | [4] |
Experimental Protocol: Synthesis of 2,3-Dihydroxyquinoxaline (Conventional Heating) [3]
-
In a round-bottom flask, suspend o-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.1 eq) in water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 20 minutes.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2,3-dihydroxyquinoxaline.
Synthesis of 2,3-Dichloroquinoxaline
This key intermediate is prepared by the chlorination of 2,3-dihydroxyquinoxaline. Common chlorinating agents include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[6][7]
Table 2: Synthesis of 2,3-Dichloroquinoxaline - Reaction Parameters
| Chlorinating Agent | Substrate | Solvent | Temperature | Time | Yield | Reference |
| POCl₃ | 2,3-Dihydroxyquinoxaline | Neat | 100 °C | 3 h | 92% | [7] |
| SOCl₂/DMF | 2,3-Dihydroxyquinoxaline | 1-Chlorobutane | Reflux | 1 h | 98% | [7] |
Experimental Protocol: Synthesis of 2,3-Dichloroquinoxaline using POCl₃ [6][7]
-
To a stirred solution of 2,3-dihydroxyquinoxaline (1.0 eq), add phosphorus oxychloride (excess, ~10-20 eq).
-
Reflux the mixture at 100 °C for 3 hours. The reaction progress can be monitored by TLC.
-
After completion, carefully distill off the excess POCl₃ under vacuum.
-
Quench the reaction mixture by pouring it onto ice-cold water.
-
Collect the resulting off-white solid by filtration and dry under vacuum to yield 2,3-dichloroquinoxaline.
Synthesis of this compound
From 2,3-Dichloroquinoxaline (Route 1)
The final step in the first synthetic route is the nucleophilic substitution of the chlorine atoms of 2,3-dichloroquinoxaline with methoxy groups.
Table 3: Synthesis of this compound from 2,3-Dichloroquinoxaline
| Reagent | Solvent | Temperature | Time | Yield |
| Sodium Methoxide | Methanol | Reflux | 2 h | High |
Experimental Protocol: Synthesis of this compound
-
Prepare a solution of sodium methoxide by dissolving sodium metal (2.2 eq) in anhydrous methanol under an inert atmosphere.
-
To this solution, add 2,3-dichloroquinoxaline (1.0 eq) portion-wise.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
Direct Methylation of 2,3-Dihydroxyquinoxaline (Route 2)
An alternative approach is the direct O-methylation of 2,3-dihydroxyquinoxaline. This avoids the use of harsh chlorinating agents. Common methylating agents include dimethyl sulfate and methyl iodide.[8][9]
Table 4: Direct Methylation of 2,3-Dihydroxyquinoxaline - Reaction Conditions
| Methylating Agent | Base | Solvent | Temperature | Time | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Dimethyl Sulfate | NaHCO₃ | Neat | 90 °C | 1.5 h | 96% (for a similar system) |[8][10] | | Methyl Iodide | K₂CO₃ | DMF/DMSO | 60-80 °C | 1-8 h | High (for a similar system) |[9] |
Experimental Protocol: Direct Methylation using Dimethyl Sulfate [8][10]
-
In a round-bottom flask, mix 2,3-dihydroxyquinoxaline (1.0 eq) and a suitable base such as sodium bicarbonate (2.2 eq).
-
Add dimethyl sulfate (excess, can also act as solvent).
-
Heat the mixture at 90 °C for 1.5 hours.
-
After cooling, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by appropriate methods.
Signaling Pathways and Experimental Workflows
Caption: Synthetic Pathway via Chlorination.
Caption: Synthetic Pathway via Direct Methylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijpda.org [ijpda.org]
- 6. benchchem.com [benchchem.com]
- 7. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 8. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Quinoxaline Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quinoxalines, bicyclic heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring, are pivotal scaffolds in medicinal chemistry and materials science. Their derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. A thorough understanding of the reaction mechanism underlying their synthesis is paramount for the rational design and development of novel quinoxaline-based compounds. This guide provides a detailed exploration of the core reaction mechanism for quinoxaline formation, focusing on the widely employed condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.
The Fundamental Reaction: Condensation of o-Phenylenediamine and a 1,2-Dicarbonyl Compound
The most common and direct route to the quinoxaline core involves the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil or 2,3-butanedione.[1] This reaction proceeds through a series of well-defined steps, culminating in the formation of the stable aromatic quinoxaline ring system.
The Reaction Mechanism
The generally accepted mechanism for this transformation involves the following key steps:
-
Protonation of the Carbonyl Group: In the presence of an acid catalyst, one of the carbonyl groups of the 1,2-dicarbonyl compound is protonated. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The more nucleophilic amino group of the o-phenylenediamine attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly formed ammonium group to the adjacent hydroxyl group, converting it into a good leaving group (water).
-
Dehydration and Imine Formation: The tetrahedral intermediate undergoes dehydration, eliminating a molecule of water to form a protonated imine intermediate.
-
Intramolecular Cyclization: The second amino group of the diamine then performs an intramolecular nucleophilic attack on the second carbonyl group. This cyclization step leads to the formation of a five-membered ring intermediate.
-
Second Dehydration: A second molecule of water is eliminated through a similar process of proton transfer and dehydration, resulting in the formation of the dihydropyrazine ring.
-
Aromatization: The final step involves the loss of a proton and subsequent tautomerization to yield the stable, aromatic quinoxaline ring.
The following diagram, generated using the DOT language, illustrates this mechanistic pathway.
Caption: General acid-catalyzed mechanism of quinoxaline formation.
Quantitative Data on Quinoxaline Synthesis
The efficiency of quinoxaline synthesis is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. The following tables summarize quantitative data from various studies on the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, providing a comparative overview of different methodologies.
Table 1: Effect of Catalyst on the Synthesis of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Toluene | 25 | 120 min | - | [2] |
| AlCuMoVP | Toluene | 25 | 120 min | 92 | [2] |
| AlFeMoVP | Toluene | 25 | 120 min | 80 | [2] |
| Camphorsulfonic Acid (20 mol%) | Ethanol | Room Temperature | 2 h | 98 | [3] |
| Iodine (20 mol%) | DMSO | Room Temperature | 12 h | 99 | [4] |
| Phenol (20 mol%) | Ethanol:Water (7:3) | Room Temperature | 10-30 min | - | [4] |
| Glacial Acetic Acid (catalytic) | Ethanol | Reflux | 2-12 h | 34-85 | [4] |
| Polymer Supported Sulphanilic Acid | Ethanol | Room Temperature | 40 min | 88 | [5] |
Table 2: Effect of Solvent on Camphorsulfonic Acid Catalyzed Synthesis of 2,3-Diphenylquinoxaline
| Solvent | Yield (%) | Reference |
| Methanol | Lower | [3] |
| Acetonitrile | Lower | [3] |
| Ethanol/Water | Lower | [3] |
| Ethanol | Higher | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for the synthesis of quinoxaline derivatives.
Protocol 1: Camphorsulfonic Acid-Catalyzed Synthesis of 2,3-Diphenylquinoxaline[3]
Materials:
-
o-Phenylenediamine (1 mmol)
-
Benzil (1 mmol)
-
Camphorsulfonic acid (CSA) (20 mol%)
-
Ethanol (5 mL)
-
Cold water
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and benzil (1 mmol) in 5 mL of ethanol.
-
Add camphorsulfonic acid (20 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 2-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add 5 mL of cold water to the mixture and continue stirring until a solid precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry.
-
The pure product can be obtained by recrystallization from ethanol.
Protocol 2: Synthesis of 2,3-Diphenylquinoxaline using a Heterogeneous Catalyst (AlCuMoVP)[2][4]
Materials:
-
o-Phenylenediamine (1 mmol, 108.14 mg)
-
Benzil (1 mmol, 210.2 mg)
-
Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (100 mg)
-
Toluene (8 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in a round-bottom flask, add 8 mL of toluene.
-
Add 100 mg of the AlCuMoVP catalyst to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress with TLC.
-
After completion (approximately 120 minutes), separate the insoluble catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the pure product.
-
The product can be further purified by recrystallization from ethanol.
Experimental Workflow Visualization
The general workflow for the synthesis, work-up, and purification of quinoxalines can be visualized to provide a clear, step-by-step overview of the experimental process.
Caption: General experimental workflow for quinoxaline synthesis.
Conclusion
The formation of quinoxalines through the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds is a robust and versatile reaction. The mechanism is well-understood, proceeding through a series of acid-catalyzed nucleophilic additions, cyclizations, and dehydrations. The efficiency of this process can be significantly influenced by the choice of catalyst and reaction conditions, with modern methods offering high yields under mild and environmentally friendly conditions. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute the synthesis of novel quinoxaline derivatives for a wide range of applications.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrar.org [ijrar.org]
- 4. benchchem.com [benchchem.com]
- 5. arabjchem.org [arabjchem.org]
An In-depth Technical Guide on the Physical Characteristics of 2,3-Dimethoxyquinoxaline Crystals
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific physical characteristics of 2,3-Dimethoxyquinoxaline crystals is limited. This guide provides a foundational framework, outlining the necessary experimental protocols and theoretical relationships for the comprehensive characterization of this compound. The data for related compounds is included for comparative purposes where available.
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This compound, as a member of this family, is a key scaffold in the development of more complex molecules, including those used as photosensitizers in dye-sensitized solar cells. A thorough understanding of the physical characteristics of its crystalline form is crucial for its application in drug development, formulation, and materials engineering. This technical guide outlines the essential physical properties to be characterized, the experimental protocols to determine them, and the logical relationships between these properties.
Molecular Structure
The foundational step in characterizing a crystalline material is understanding its molecular structure.
Chemical Structure:
Methodological & Application
The Versatility of 2,3-Dimethoxyquinoxaline in Modern Pharmaceutical Synthesis: Applications and Protocols
For Immediate Release
Shanghai, China – December 25, 2025 – 2,3-Dimethoxyquinoxaline has emerged as a pivotal building block in pharmaceutical synthesis, offering a versatile scaffold for the development of a wide array of therapeutic agents. This heterocyclic compound, characterized by a quinoxaline core substituted with two methoxy groups at the 2 and 3 positions, provides a unique platform for medicinal chemists to design and synthesize novel drugs targeting a range of diseases, including cancer, neurodegenerative disorders, and microbial infections.
The strategic placement of the methoxy groups on the quinoxaline ring system allows for facile chemical modifications, enabling the creation of diverse molecular architectures with tailored pharmacological profiles. Researchers have successfully utilized this compound as a key intermediate in the synthesis of kinase inhibitors, glutamate receptor antagonists, and antimicrobial agents, demonstrating its broad applicability in drug discovery.
Key Applications in Pharmaceutical Synthesis
The utility of this compound in pharmaceutical development is highlighted by its role as a precursor to a variety of bioactive molecules. Its derivatives have shown significant promise in several therapeutic areas:
-
Anticancer Agents: Quinoxaline derivatives are known to exhibit potent anticancer properties. Specifically, compounds derived from the quinoxaline scaffold have been investigated as inhibitors of critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The this compound moiety can be functionalized to generate selective kinase inhibitors, offering a targeted approach to cancer therapy.
-
Neuroprotective Agents: Derivatives of quinoxalines have been identified as potent antagonists of glutamate receptors, which are implicated in the pathophysiology of various neurological disorders.[1][2] By modifying the this compound core, researchers can develop compounds that modulate neuronal excitotoxicity, offering potential treatments for conditions like epilepsy and neurodegenerative diseases.
-
Antimicrobial Agents: The quinoxaline scaffold is a recognized pharmacophore in the development of antimicrobial drugs.[3][4][5] Synthetic modifications of this compound have led to the discovery of new compounds with significant activity against a range of bacterial and fungal pathogens.
Synthesis of this compound and its Derivatives
The synthesis of this compound is typically achieved through the nucleophilic substitution of 2,3-dichloroquinoxaline with sodium methoxide. This versatile intermediate, 2,3-dichloroquinoxaline, is readily prepared from the corresponding 2,3-dihydroxyquinoxaline.[6]
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dichloroquinoxaline
This procedure outlines the conversion of 2,3-dihydroxyquinoxaline to 2,3-dichloroquinoxaline, a key precursor.
Materials:
-
2,3-Dihydroxyquinoxaline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 2,3-dihydroxyquinoxaline, phosphorus oxychloride, and a catalytic amount of DMF is prepared.[7]
-
The mixture is carefully heated to reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess phosphorus oxychloride is removed under reduced pressure.
-
The reaction mixture is then cautiously poured into ice-water with vigorous stirring.
-
The resulting precipitate, 2,3-dichloroquinoxaline, is collected by filtration, washed with cold water, and dried.[7]
Protocol 2: Synthesis of this compound
This protocol details the synthesis of the target compound from 2,3-dichloroquinoxaline.
Materials:
-
2,3-Dichloroquinoxaline
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
Procedure:
-
2,3-Dichloroquinoxaline is dissolved in dry methanol in a round-bottom flask under an inert atmosphere.
-
A solution of sodium methoxide in methanol is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and the reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield this compound, which can be further purified by recrystallization or column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Derivative Synthesis
This compound can be further functionalized, for example, through Suzuki-Miyaura cross-coupling reactions if a bromo or iodo substituent is present on the benzene ring of the quinoxaline core. This allows for the introduction of various aryl or heteroaryl groups.[8][9][10]
Materials:
-
A bromo-substituted this compound derivative
-
An appropriate boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)[11]
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a degassed mixture of the bromo-substituted this compound, boronic acid, and base in a suitable solvent, the palladium catalyst is added under an inert atmosphere.
-
The reaction mixture is heated to the required temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated.
-
The crude product is then purified by column chromatography to afford the desired coupled product.
Quantitative Data Summary
The following tables summarize the biological activities of various quinoxaline derivatives, showcasing the potential of this chemical class in pharmaceutical development.
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism of Action | Reference |
| Quinoxaline Derivative A | Human Colon Carcinoma (HCT116) | 5.0 | Kinase Inhibitor | [12] |
| Quinoxaline Derivative B | Human Breast Adenocarcinoma (MCF-7) | 3.5 | Tubulin Polymerization Inhibitor | [13] |
| Quinoxaline Derivative C | Human Gastric Adenocarcinoma (AGS) | 7.2 | Apoptosis Induction | [13] |
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Quinoxaline Derivative D | Staphylococcus aureus | 18 | 50 | [3] |
| Quinoxaline Derivative E | Escherichia coli | 15 | 100 | [3] |
| Quinoxaline Derivative F | Candida albicans | 20 | 25 | [5] |
Table 3: Neuroprotective Activity of Quinoxaline Derivatives
| Compound ID | In Vitro/In Vivo Model | Measured Effect | Mechanism of Action | Reference |
| NBQX | Cerebral Ischemia Model | Neuroprotection | AMPA/Kainate Receptor Antagonist | [1][14] |
| Quinoxaline Derivative G | Aβ-induced Toxicity in PC12 cells | Increased Neuronal Viability | Antioxidant, Anti-inflammatory | [15][16] |
| PAQ (4c) | Mouse Model of Parkinson's Disease | Attenuated Neurodegeneration | Ryanodine Receptor Activation | [17] |
Visualizing Synthetic and Signaling Pathways
Diagram 1: General Synthetic Workflow for 2,3-Disubstituted Quinoxalines
Caption: Synthetic pathway from 2,3-dihydroxyquinoxaline to functionalized derivatives.
Diagram 2: PI3K/Akt/mTOR Signaling Pathway Inhibition by Quinoxaline Derivatives
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives [recipp.ipp.pt]
- 5. arcjournals.org [arcjournals.org]
- 6. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 7. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: a neuroprotectant for cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journalajrb.com [journalajrb.com]
- 16. researchgate.net [researchgate.net]
- 17. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
2,3-Dimethoxyquinoxaline: A Versatile Scaffold for Bioactive Molecule Development
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The quinoxaline scaffold is considered a privileged structure, appearing in numerous compounds with a wide array of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and kinase inhibitory activities.[1][2][3][4][5] Among these, 2,3-dimethoxyquinoxaline serves as a key building block and structural motif in the development of novel therapeutic agents. Its chemical reactivity allows for facile diversification, making it an attractive starting point for the synthesis of libraries of bioactive molecules. This document provides an overview of the applications of this compound and related derivatives, along with detailed protocols for the synthesis and evaluation of their biological activities.
Synthesis of the Quinoxaline Scaffold
The fundamental and most common method for synthesizing the quinoxaline ring system is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[6] This versatile reaction allows for the introduction of various substituents on both the benzene and pyrazine rings, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.
General Experimental Protocol: Synthesis of 2,3-Disubstituted Quinoxalines
This protocol describes a general method for the synthesis of quinoxaline derivatives through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Materials:
-
Substituted o-phenylenediamine (1.0 eq)
-
1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione) (1.0 eq)
-
Ethanol or Glacial Acetic Acid
-
Bentonite clay K-10 (catalyst, optional)[6]
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
-
Dissolve the o-phenylenediamine in a suitable solvent such as ethanol in a round-bottom flask.[6]
-
Add the 1,2-dicarbonyl compound to the solution.
-
If using a catalyst like bentonite clay K-10, add it to the reaction mixture.[6]
-
Stir the reaction mixture at room temperature or heat under reflux as required. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 2,3-disubstituted quinoxaline.[6]
This compound as a Building Block
While direct, large-scale synthesis of diverse bioactive molecules from this compound is not extensively documented, its structural motif is found in various bioactive compounds. More commonly, the related 2,3-dichloroquinoxaline is used as a versatile intermediate, where the chloro groups can be readily displaced by nucleophiles like sodium methoxide to yield this compound or other alkoxy derivatives.[7][8]
Experimental Protocol: Synthesis of 6-[(het)arylthiomethyl]quinoxalines from a Methoxy-Substituted Precursor
This protocol demonstrates the derivatization of a quinoxaline scaffold, which can be conceptually applied to methoxy-substituted quinoxalines for the synthesis of antiviral agents.[6]
Materials:
-
6-(bromomethyl)-2,3-dimethoxyquinoxaline (1.0 eq)
-
Benzenethiol derivative or pyridine-2-thiol (1.0 eq)[6]
-
Cesium carbonate (Cs2CO3)
-
Dry Dimethylformamide (DMF)
-
Ethanol/Water for purification
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a stirred solution of 6-(bromomethyl)-2,3-dimethoxyquinoxaline in dry DMF, add the benzenethiol derivative or pyridine-2-thiol.[6]
-
Add cesium carbonate to the mixture.
-
Heat the reaction mixture at 70 °C for 2.5 hours.[6]
-
After cooling to room temperature, dilute the reaction mixture with water to precipitate the product.
-
Collect the solid by filtration and purify by recrystallization from an ethanol/water mixture to yield the desired 6-[(het)arylthiomethyl]quinoxaline derivative.[6]
Biological Activities of Quinoxaline Derivatives
Quinoxaline derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.
Anticancer Activity
The quinoxaline nucleus is a key component of many anticancer agents.[6] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, C-MET kinase, and tubulin polymerization, as well as the induction of apoptosis.[1][6]
Quantitative Data on Anticancer Activity of Quinoxaline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5c | MV4-11 (AML) | 35.5 ± 1.1 | [9] |
| 5e | MV4-11 (AML) | 32.9 ± 9.6 | [9] |
| Compound 45 | GSK-3β | 0.18 | |
| Compound 26e | ASK1 | 0.03017 | |
| Compound 4a | p38α MAP kinase | 0.042 | [10] |
Kinase Inhibition
Many quinoxaline derivatives have been identified as potent kinase inhibitors, which are crucial in regulating cell signaling pathways. Dysregulation of these pathways is often implicated in diseases like cancer and inflammation.[1] For example, certain derivatives have shown potent inhibitory activity against Pim-1/2 kinases, which are overexpressed in various tumors.[9]
Signaling Pathway: Pim Kinase Inhibition
The following diagram illustrates the role of Pim kinases in cell survival and proliferation and their inhibition by quinoxaline derivatives.
Caption: Pim kinase signaling pathway and its inhibition by quinoxaline derivatives.
Antimicrobial and Antiviral Activity
Quinoxaline derivatives have demonstrated significant activity against a range of microbial pathogens. Some have shown potent antiviral activity against viruses like the coxsackievirus B5.[6] Additionally, various derivatives have exhibited antibacterial and antifungal properties.[3][4]
Workflow for Screening Antimicrobial Activity
The following diagram outlines a typical workflow for evaluating the antimicrobial activity of newly synthesized quinoxaline compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 7. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Activity of 2,3-Dimethoxyquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer properties of 2,3-dimethoxyquinoxaline derivatives. This document includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways involved in their mechanism of action.
Introduction
Quinoxaline scaffolds are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Among these, 2,3-disubstituted quinoxaline derivatives have emerged as promising candidates for anticancer drug development.[3][4] This document focuses specifically on derivatives featuring methoxy groups at the 2 and 3 positions, exploring their potential as cytotoxic agents against various cancer cell lines. These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes involved in cancer progression.[5][6][7]
Quantitative Data Summary
The anticancer efficacy of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below for comparative analysis.
| Compound ID/Name | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 5 | SMMC-7721 | Human hepatoma | 0.071 | [1] |
| HeLa | Cervical cancer | 0.126 | [1] | |
| K562 | Leukemia | 0.164 | [1] | |
| Compound IV | PC-3 | Prostate cancer | 2.11 | [5] |
| HepG2 | Liver cancer | >100 | [5] | |
| Vero | Normal cells | >100 | [5] | |
| Compound III | PC-3 | Prostate cancer | 4.11 | [5] |
| Compound XVa | HCT116 | Colon carcinoma | 4.4 | [8] |
| MCF-7 | Breast adenocarcinoma | 5.3 | [8] | |
| Compound 11 | HCT116 | Colon carcinoma | 2.5 | [1] |
| MCF-7 | Breast cancer | 9 | [1] | |
| Compound VIIIc | HCT116 | Colon carcinoma | 2.5 | [8] |
| MCF-7 | Breast adenocarcinoma | 9.0 | [8] | |
| Compound 3b | MCF-7 | Breast cancer | 1.85 | [6] |
| MCF-10A | Normal breast cells | 33.7 | [6] | |
| Compound 4i | A549 | Lung cancer | 3.902 | [9] |
| Doxorubicin (Reference) | A549 | Lung cancer | - | [9] |
| Staurosporine (Reference) | MCF-7 | Breast cancer | 6.77 | [6] |
| MCF-10A | Normal breast cells | 26.7 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of novel this compound derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., PC-3, MCF-7, A549)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the this compound derivative for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is used to detect and quantify apoptosis (programmed cell death) induced by the compounds.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathways and Mechanisms of Action
This compound derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key enzymes.
Induction of Apoptosis
Several studies have demonstrated that these compounds can induce apoptosis in cancer cells.[2][5] This process is often mediated by the modulation of key regulatory proteins. For instance, treatment with certain quinoxaline derivatives has been shown to upregulate the expression of the pro-apoptotic protein p53 and caspases (caspase-3 and caspase-8), while downregulating the anti-apoptotic protein Bcl-2.[5]
Caption: Apoptosis induction pathway.
Topoisomerase II Inhibition
Another identified mechanism of action is the inhibition of topoisomerase II (Topo II), an enzyme crucial for DNA replication and cell division.[5] By inhibiting Topo II, these derivatives can lead to DNA damage and ultimately trigger cell cycle arrest and apoptosis.[5]
Caption: Topoisomerase II inhibition pathway.
Experimental Workflow for Mechanism of Action Studies
The following diagram outlines a typical workflow for elucidating the anticancer mechanism of a novel this compound derivative.
Caption: Experimental workflow.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The derivatives discussed have demonstrated significant cytotoxic activity against a variety of cancer cell lines, operating through mechanisms that include the induction of apoptosis and inhibition of critical cellular enzymes. The protocols and data presented here provide a valuable resource for researchers engaged in the discovery and development of new cancer therapeutics based on this chemical class. Further optimization of these structures may lead to the identification of compounds with enhanced potency and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinoxaline Compounds in Antimicrobial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of quinoxaline compounds, detailing their synthesis, mechanisms of action, and protocols for their evaluation.
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial and antifungal effects.[1][2][3] Their structural versatility allows for the development of novel therapeutic agents to combat drug-resistant pathogens.[4] This document outlines key findings and experimental procedures related to the application of quinoxaline compounds in antimicrobial and antifungal research.
Antimicrobial Applications
Quinoxaline derivatives have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria.[2] Their mechanisms of action are multifaceted, primarily targeting essential bacterial processes.
Mechanism of Action: DNA Gyrase Inhibition
A primary antibacterial mechanism of certain quinoxaline derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription.[5][6] By stabilizing the gyrase-DNA complex, these compounds impede the resealing of DNA strands, leading to an accumulation of double-stranded breaks and subsequent cell death.[7][8] This mode of action is analogous to that of quinolone antibiotics.[9]
Caption: Quinoxaline inhibition of DNA gyrase.
Other Antibacterial Mechanisms
Some quinoxaline derivatives have been shown to disrupt the integrity of bacterial cell membranes, leading to the leakage of intracellular components.[10] Additionally, interference with the formation of the FtsZ ring, a critical component of the bacterial cell division machinery, has been observed with certain phenyl-substituted quinoxalines.[6]
Antifungal Applications
Quinoxaline compounds have also demonstrated significant activity against various fungal pathogens, including species of Candida and Aspergillus.[11][12] Their antifungal effects are attributed to mechanisms that induce cellular stress and disrupt essential fungal processes.
Mechanism of Action: Oxidative Stress and DNA Damage
A key antifungal mechanism involves the generation of reactive oxygen species (ROS) within the fungal cell.[11][12] This heightened oxidative stress disrupts cellular processes and can lead to cell death. Furthermore, quinoxaline derivatives can inhibit fungal DNA synthesis, further contributing to their fungicidal activity.[11]
Caption: Antifungal mechanism of quinoxalines.
Quantitative Data Summary
The following tables summarize the antimicrobial and antifungal activities of representative quinoxaline derivatives from various studies.
Table 1: Antibacterial Activity of Quinoxaline Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 5m | S. aureus | - | 4-16 | [10] |
| 5p | S. aureus | - | 4 | [10] |
| 5p | B. subtilis | - | 8 | [10] |
| 5p | MRSA | - | 4 | [10] |
| 5p | E. coli | - | 4 | [10] |
| Quinoxaline Derivative | MRSA | - | 1-8 | [13] |
| 2d | E. coli | - | 8 | [14] |
| 3c | E. coli | - | 8 | [14] |
| 2d | B. subtilis | - | 16 | [14] |
| 3c | B. subtilis | - | 16 | [14] |
| 4 | B. subtilis | - | 16 | [14] |
| 6a | B. subtilis | - | 16 | [14] |
Table 2: Antifungal Activity of Quinoxaline Derivatives
| Compound | Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 10 | Candida albicans | - | 16 | [14] |
| 10 | Aspergillus flavus | - | 16 | [14] |
| 5j | Rhizoctonia solani | - | 8.54 (EC50) | [15][16] |
| 5t | Rhizoctonia solani | - | 12.01 (EC50) | [15][16] |
Experimental Protocols
Protocol 1: General Synthesis of Quinoxaline Derivatives
This protocol describes a common method for the synthesis of quinoxaline derivatives through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2]
Caption: General synthesis workflow for quinoxalines.
Materials:
-
o-phenylenediamine derivative
-
1,2-dicarbonyl compound (e.g., glyoxal, benzil)
-
Solvent (e.g., ethanol, glacial acetic acid)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Filtration apparatus
-
Recrystallization solvent
Procedure:
-
Dissolve the o-phenylenediamine derivative in the chosen solvent in a reaction flask.
-
Add the 1,2-dicarbonyl compound to the solution.
-
The reaction mixture is then typically refluxed or stirred at room temperature for a specified period.
-
Monitor the progress of the reaction using TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent.
-
The structure of the synthesized quinoxaline derivative is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
Protocol 2: Agar Disc Diffusion Method for Antimicrobial Susceptibility Testing
This protocol outlines the agar disc diffusion method to assess the antimicrobial activity of synthesized quinoxaline compounds.[2]
Materials:
-
Synthesized quinoxaline compounds
-
Dimethyl sulfoxide (DMSO)
-
Sterile paper discs (6 mm diameter)
-
Bacterial or fungal strains
-
Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
-
Standard antibiotic/antifungal discs (positive control)
-
DMSO-impregnated disc (negative control)
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
Prepare the agar plates and allow them to solidify.
-
Inoculate the surface of the agar plates uniformly with the microbial suspension.
-
Impregnate sterile paper discs with a known concentration of the test compound solution and allow them to dry.
-
Place the impregnated discs, along with positive and negative control discs, on the surface of the inoculated agar plates.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of quinoxaline compounds.[13]
Materials:
-
Synthesized quinoxaline compounds
-
DMSO
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Micropipettes
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized microbial suspension.
-
Include a positive control (microbe in broth without compound) and a negative control (broth only) in each plate.
-
Incubate the plates under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
Quinoxaline derivatives represent a promising class of antimicrobial and antifungal agents with diverse mechanisms of action. The protocols provided herein offer a foundation for the synthesis and evaluation of novel quinoxaline compounds in the pursuit of new therapies to combat infectious diseases. Further research into the structure-activity relationships of these compounds will be crucial for optimizing their efficacy and advancing them towards clinical applications.[4]
References
- 1. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07559D [pubs.rsc.org]
- 16. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,3-Dimethoxyquinoxaline in Organic Electronics and Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2,3-dimethoxyquinoxaline and its derivatives in the fields of organic electronics and material science. The inherent electron-deficient nature of the quinoxaline core, combined with the tunability offered by methoxy and other functional groups, makes these compounds versatile building blocks for a new generation of functional organic materials.[1][2] This guide will cover their application in Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs), providing both summarized data and detailed experimental procedures.
Overview of this compound and its Derivatives
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in materials science due to their unique electronic and photophysical properties. The pyrazine ring within the quinoxaline structure imparts an electron-accepting character, which is fundamental to their function in various organic electronic devices.[1] The introduction of substituents, such as the two methoxy groups in this compound, allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is critical for optimizing charge injection, transport, and harvesting in electronic devices.[1]
The versatility of quinoxaline chemistry allows for the synthesis of a wide range of derivatives, including donor-acceptor (D-A) and donor-acceptor-donor (D-A-D) type molecules.[3][4] These architectures are instrumental in creating materials with tailored properties for specific applications, from emissive layers in OLEDs to active layers in OSCs and OFETs.
Applications in Organic Light-Emitting Diodes (OLEDs)
Quinoxaline derivatives are employed in OLEDs as host materials, emitters, and electron-transporting materials. Their rigid and planar structure, coupled with their electron-deficient nature, contributes to their excellent performance in these devices.
Quinoxaline Derivatives as Host Materials
Bipolar host materials are crucial for achieving high-efficiency phosphorescent OLEDs (PHOLEDs) by balancing charge transport. Donor-acceptor-donor (D-A-D) type molecules based on a quinoxaline acceptor core have been synthesized and investigated as host materials.
Table 1: Performance of OLEDs Utilizing Quinoxaline-Based Host Materials
| Host Material | Emitter | Device Structure | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Brightness (cd/m²) | Ref. |
| DCQ | Ir(ppy)₃ | ITO/HATCN/NPD/TCTA/DCQ:Ir(ppy)₃/Bphen/LiF/Al | 15.3 | 41.0 | 36,480 | [2] |
DCQ: 2,3-di(9H-carbazol-9-yl)quinoxaline
Experimental Protocol: Fabrication of a Quinoxaline-Based OLED
This protocol describes a general procedure for the fabrication of a solution-processed OLED using a quinoxaline-based emissive material.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
-
Quinoxaline-based emissive polymer (e.g., PFQ10) dissolved in a suitable solvent (e.g., chloroform)
-
Electron-transporting layer material (e.g., TPBi)
-
Cathode material (e.g., LiF/Al)
-
Solvents for cleaning (e.g., isopropanol, acetone)
Equipment:
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere
-
UV-Ozone cleaner or oxygen plasma system
-
Source measure unit for device characterization
Procedure:
-
Substrate Cleaning: Clean the ITO substrates by sequential ultrasonication in acetone and isopropanol, followed by drying with a nitrogen gun. Treat the substrates with UV-Ozone or oxygen plasma to improve the work function of the ITO.[5]
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at a specified temperature (e.g., 120 °C) to remove residual solvent.
-
Emissive Layer (EML) Deposition: In an inert atmosphere, spin-coat the quinoxaline-based emissive polymer solution onto the PEDOT:PSS layer. The spin speed and solution concentration should be optimized to achieve the desired film thickness. Anneal the film to remove the solvent.
-
Electron Transporting Layer (ETL) and Cathode Deposition: Transfer the substrates to a thermal evaporator. Sequentially deposit the electron-transporting layer (e.g., TPBi), a thin layer of LiF, and the aluminum cathode under high vacuum.
-
Encapsulation and Characterization: Encapsulate the device to protect it from atmospheric degradation. Characterize the current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectra of the fabricated OLED.
Caption: Workflow for the fabrication of a solution-processed OLED.
Applications in Organic Solar Cells (OSCs)
Quinoxaline derivatives are extensively used as electron acceptors in non-fullerene organic solar cells (OSCs) due to their strong electron-withdrawing properties, broad absorption range, and low reorganization energy.[6] These characteristics contribute to high power conversion efficiencies (PCEs).
Quinoxaline-Based Non-Fullerene Acceptors (NFAs)
A variety of quinoxaline-based NFAs have been designed and synthesized, leading to significant advancements in OSC performance. The molecular design often involves a central quinoxaline-based core with various end-capping groups to tune the electronic and optical properties.
Table 2: Performance of OSCs with Quinoxaline-Based Non-Fullerene Acceptors
| Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Ref. |
| P2F-EHp | QIP-4Cl | 13.3 | 0.94 | 18.5 | 0.76 | [7] |
| PM6 | BQ-2FBr | 17.2 | 0.86 | 26.1 | 0.77 | [8] |
| PBDB-TF | AQx-2 | 16.64 | 0.85 | 25.4 | 0.77 | [9] |
Experimental Protocol: Fabrication of a Quinoxaline-Based OSC
This protocol outlines the fabrication of a conventional architecture organic solar cell using a quinoxaline-based non-fullerene acceptor.
Materials:
-
Patterned ITO coated glass substrates
-
Zinc oxide (ZnO) nanoparticle solution (for electron transport layer)
-
Donor polymer (e.g., PM6) and quinoxaline-based acceptor (e.g., BQ-2FBr) blend solution in a suitable solvent (e.g., chloroform with a processing additive like 1-chloronaphthalene)
-
Molybdenum oxide (MoO₃) (for hole transport layer)
-
Silver (Ag) or Aluminum (Al) (for top electrode)
Equipment:
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere
-
Solar simulator
-
Source measure unit
Procedure:
-
Substrate Cleaning: Follow the same cleaning procedure as for OLEDs.
-
Electron Transport Layer (ETL) Deposition: Spin-coat the ZnO nanoparticle solution onto the cleaned ITO substrate and anneal at a specified temperature.
-
Active Layer Deposition: In an inert atmosphere, spin-coat the donor:acceptor blend solution onto the ZnO layer. The blend ratio, solution concentration, and spin speed are critical parameters to optimize. Anneal the active layer to promote optimal morphology.
-
Hole Transport Layer (HTL) and Top Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of MoO₃ followed by the metal top electrode (Ag or Al) under high vacuum.
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Caption: Workflow for the fabrication of a quinoxaline-based OSC.
Applications in Organic Field-Effect Transistors (OFETs)
Quinoxaline-based conjugated polymers have been investigated as the semiconductor layer in OFETs. The rigid backbone of these polymers can facilitate intermolecular π-π stacking, which is beneficial for charge transport.
Quinoxaline-Based Polymers in OFETs
Donor-acceptor copolymers incorporating a quinoxaline unit as the acceptor have shown promising p-type charge transport characteristics.
Table 3: Performance of OFETs with Quinoxaline-Based Polymers
| Polymer | Device Architecture | Hole Mobility (μh) (cm²/Vs) | On/Off Ratio | Ref. |
| PQ1 | Bottom-gate, bottom-contact (BGBC) | 0.12 | >10⁵ | [6][10] |
PQ1: A polymer synthesized by the Stille coupling reaction between IDT and thiophene-substituted quinoxaline.
Experimental Protocol: Fabrication of a Quinoxaline-Based OFET
This protocol describes the fabrication of a bottom-gate, bottom-contact (BGBC) OFET using a solution-processed quinoxaline-based polymer.
Materials:
-
Heavily n-doped silicon wafer with a thermally grown SiO₂ dielectric layer
-
Pre-patterned gold source and drain electrodes
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Quinoxaline-based polymer (e.g., PQ1) dissolved in a suitable solvent (e.g., toluene)
Equipment:
-
Spin coater
-
Glovebox with an inert atmosphere
-
Hotplate
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Preparation: Clean the Si/SiO₂ substrate with pre-patterned gold electrodes. Treat the substrate with an OTS self-assembled monolayer (SAM) to improve the interface properties.
-
Semiconductor Layer Deposition: In an inert atmosphere, spin-coat the quinoxaline-based polymer solution onto the substrate.
-
Annealing: Anneal the device at an optimized temperature (e.g., 100 °C) in an inert atmosphere to remove residual solvent and improve the film morphology.[6]
-
Device Characterization: Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a vacuum or inert environment. The hole mobility (μh) and the on/off current ratio can be extracted from the transfer characteristics.
Caption: Logical relationship for the fabrication of a quinoxaline-based OFET.
Synthesis of Quinoxaline Derivatives
A common and versatile method for synthesizing quinoxaline derivatives is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[11][12]
General Synthesis Protocol for a 2,3-Disubstituted Quinoxaline
Materials:
-
Substituted o-phenylenediamine
-
Substituted 1,2-dicarbonyl compound (e.g., benzil for 2,3-diphenylquinoxaline)
-
Solvent (e.g., ethanol, acetic acid)
-
Recrystallization solvent
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Filtration apparatus
Procedure:
-
Dissolve the 1,2-dicarbonyl compound in a suitable solvent in a round-bottom flask and warm the solution.
-
Add a solution of the o-phenylenediamine in the same solvent to the flask.
-
Heat the reaction mixture at reflux for a specified period (e.g., 30 minutes to a few hours).[12]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and induce precipitation of the product, often by adding water.
-
Collect the crude product by filtration and wash it with a suitable solvent.
-
Purify the product by recrystallization to obtain the pure quinoxaline derivative.
-
Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
This general protocol can be adapted for the synthesis of a wide variety of quinoxaline derivatives by choosing the appropriate starting materials. The specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for each specific derivative.
Conclusion
This compound and its broader family of derivatives represent a highly versatile class of materials with significant potential in organic electronics. Their tunable electronic properties, good thermal stability, and synthetic accessibility make them prime candidates for the development of next-generation OLEDs, OSCs, and OFETs. The protocols and data presented in this document provide a foundation for researchers to explore and innovate with these promising compounds in the pursuit of more efficient and stable organic electronic devices.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. A multifunctional luminescent material based on quinoxaline and triphenylamine groups: polymorphism, mechanochromic luminescence, and applications in high-efficiency fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of non-fullerene acceptors based on a quinoxalineimide moiety as the central building block for organic solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]
- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
Application Notes: 2,3-Dimethoxyquinoxaline as a Novel N-Donor Ligand in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives have emerged as a versatile class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. While their biological activities are widely explored, the potential of substituted quinoxalines as ligands in transition-metal catalysis remains an area of growing interest. This document explores the prospective application of 2,3-dimethoxyquinoxaline as a bidentate N-donor ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The two nitrogen atoms within the pyrazine ring of the quinoxaline core can chelate to a metal center, potentially forming a stable and catalytically active complex. The methoxy groups at the 2 and 3 positions can modulate the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complex.
Proposed Catalytic Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds, is catalyzed by palladium complexes. The efficiency of this reaction is highly dependent on the nature of the ligand coordinated to the palladium center. N-donor ligands, such as those derived from quinoxalines, can offer a cost-effective and synthetically accessible alternative to commonly used phosphine ligands. We propose the use of a palladium complex of this compound as a catalyst for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.
Hypothetical Performance Data
The following table summarizes the hypothetical performance of a pre-formed palladium(II) complex of this compound, [Pd(2,3-DMQ)Cl₂], in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid. These values are projected based on the performance of similar N-donor ligand systems in palladium catalysis and serve as a benchmark for potential experimental validation.
| Entry | Aryl Bromide | Product | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| 1 | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | 95 | 950 | 475 |
| 2 | 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | 92 | 920 | 460 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Nitro-1,1'-biphenyl | 88 | 880 | 440 |
| 4 | 1-Bromo-4-fluorobenzene | 4-Fluoro-1,1'-biphenyl | 93 | 930 | 465 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 85 | 850 | 425 |
Reaction Conditions (Hypothetical): Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), [Pd(2,3-DMQ)Cl₂] (0.1 mol%), toluene/H₂O (5:1, 5 mL), 80 °C, 2 h.
Experimental Protocols
Protocol 1: Synthesis of the [Pd(2,3-DMQ)Cl₂] Catalyst
This protocol describes a general method for the synthesis of a palladium(II) complex with this compound.
Materials:
-
This compound (2,3-DMQ)
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a 50 mL Schlenk flask under an inert atmosphere, dissolve palladium(II) chloride (177 mg, 1.0 mmol) in anhydrous acetonitrile (20 mL).
-
To the resulting solution, add a solution of this compound (188 mg, 1.0 mmol) in anhydrous acetonitrile (10 mL) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 24 hours. A precipitate may form during this time.
-
After 24 hours, reduce the solvent volume to approximately 5 mL under vacuum.
-
Add anhydrous diethyl ether (30 mL) to the concentrated solution to precipitate the product.
-
Filter the solid product under an inert atmosphere, wash with anhydrous diethyl ether (2 x 10 mL), and dry under vacuum.
-
Characterize the resulting solid by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis) to confirm the formation of the [Pd(2,3-DMQ)Cl₂] complex.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling using [Pd(2,3-DMQ)Cl₂]
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction using the synthesized palladium complex.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
[Pd(2,3-DMQ)Cl₂] catalyst
-
Toluene
-
Deionized water
-
Reaction vial
-
Magnetic stirrer and hotplate
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the [Pd(2,3-DMQ)Cl₂] catalyst (3.6 mg, 0.01 mmol, 1 mol%).
-
Add toluene (4 mL) and deionized water (1 mL) to the vial.
-
Seal the vial and stir the mixture at 80 °C for the desired reaction time (monitor by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction using a Pd-2,3-dimethoxyquinoxaline complex.
Caption: Experimental workflow for the synthesis of the catalyst and its application in Suzuki-Miyaura coupling.
Conclusion
While direct experimental evidence for the catalytic application of this compound as a ligand is currently limited in the public domain, its structural similarity to other catalytically active quinoxaline-based ligands suggests significant potential. The proposed application in palladium-catalyzed Suzuki-Miyaura cross-coupling provides a clear and viable starting point for further investigation. The straightforward synthesis of the ligand and its potential to form stable and active palladium complexes make it an attractive candidate for the development of new, efficient, and cost-effective catalytic systems. Further research is warranted to synthesize and characterize the proposed metal complexes and to evaluate their catalytic performance in a range of cross-coupling and other transition-metal-catalyzed reactions.
Application Notes and Protocols for the Biological Screening of 2,3-Dimethoxyquinoxaline Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial biological screening of 2,3-dimethoxyquinoxaline libraries to identify and characterize novel therapeutic candidates. The protocols outlined below are foundational and can be adapted for high-throughput screening campaigns. This document covers essential assays for determining cytotoxicity, anticancer activity, and potential mechanisms of action, including kinase inhibition and induction of apoptosis.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The this compound scaffold, in particular, serves as a versatile backbone for the development of novel therapeutic agents. This document provides detailed protocols for the initial biological evaluation of a library of this compound compounds.
General Screening Workflow
A systematic approach is crucial for the efficient screening of a compound library. The following workflow outlines a logical progression from initial cytotoxicity assessment to more detailed mechanistic studies.
Caption: A general workflow for screening a this compound library.
Experimental Protocols
In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the this compound library against various cancer cell lines.[3][4]
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), PC-3 (prostate))[3][5][6]
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Treat the cells with various concentrations of the compounds (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (50% inhibitory concentration) value using non-linear regression analysis.
Data Presentation:
| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | PC-3 IC50 (µM) | NIH3T3 IC50 (µM) | Selectivity Index (SI) for PC-3 |
| DMQ-001 | 15.2 | 25.8 | 8.5 | >100 | >11.8 |
| DMQ-002 | 5.1 | 9.3 | 2.1 | 50.4 | 24.0 |
| Doxorubicin | 0.8 | 1.2 | 1.5 | 10.1 | 6.7 |
Note: Data are hypothetical and for illustrative purposes only.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This assay determines if the observed cytotoxicity is due to apoptosis.[3]
Materials:
-
Cancer cell line of interest (e.g., PC-3)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed PC-3 cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis
This protocol is used to investigate the effect of the compounds on cell cycle progression.[3]
Materials:
-
Cancer cell line of interest (e.g., PC-3)
-
6-well plates
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis assay.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at 4°C.
-
Staining: Wash the cells with PBS and incubate with RNase A and PI.
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.
Kinase Inhibition Assay
Many quinoxaline derivatives are known to inhibit protein kinases.[7][8] This is a general protocol for an in vitro kinase inhibition assay.
Materials:
-
Purified kinase (e.g., EGFR, VEGFR2, PI3K)
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent
-
White 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound compounds.
-
Reaction Setup: Add the diluted inhibitor, kinase, and substrate to the wells of the assay plate.
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature.
-
Signal Detection: Add the luminescence-based ATP detection reagent to measure the amount of remaining ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Data Presentation:
| Compound ID | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | PI3Kα IC50 (nM) |
| DMQ-002 | 150 | 25 | >10,000 |
| DMQ-008 | >10,000 | >10,000 | 85 |
| Staurosporine | 5 | 10 | 20 |
Note: Data are hypothetical and for illustrative purposes only.
Signaling Pathway Visualization
Quinoxaline derivatives have been shown to modulate key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.[9][10] Dual inhibition of PI3K and mTOR is a promising strategy in cancer therapy.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for quinoxaline derivatives.
Antimicrobial Screening
Select this compound derivatives can also be screened for antimicrobial activity.
Disk Diffusion Assay
A qualitative method for preliminary screening of antibacterial activity.[1]
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).
-
Plate Inoculation: Evenly spread the bacterial suspension on the surface of an agar plate.
-
Disk Application: Impregnate sterile paper discs with a known concentration of the test compound and place them on the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition: Measure the diameter of the zone of growth inhibition around each disc.
Broth Microdilution Assay for MIC Determination
A quantitative method to determine the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a growth indicator like resazurin.
Conclusion
The protocols and workflows presented in these application notes provide a robust framework for the initial biological screening of this compound libraries. By systematically evaluating cytotoxicity, mechanism of action, and potential antimicrobial effects, researchers can efficiently identify promising lead compounds for further drug development.
References
- 1. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Bifunctionalized Quinoxalines: Synthesis, DNA Interactions and Evaluation of Anticancer, Anti-tuberculosis and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2,3-Dimethoxyquinoxaline to Enhance Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of 2,3-dimethoxyquinoxaline. The objective is to generate novel derivatives with potentially enhanced biological activities, particularly focusing on anticancer applications. The methodologies are based on established synthetic routes for quinoxaline compounds and can be adapted for the specific derivatization of the this compound scaffold.
Application Notes
The quinoxaline core is a significant scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6] The this compound moiety offers a versatile starting point for further chemical exploration. Derivatization at various positions of the quinoxaline ring can modulate the compound's physicochemical properties and biological target interactions, potentially leading to enhanced therapeutic efficacy.
Key Derivatization Strategies:
The primary strategies for modifying the this compound scaffold involve electrophilic substitution on the benzene ring and nucleophilic substitution at the methoxy positions, although the latter is less common. Functionalization of the benzene ring is a more facile approach to introduce diverse chemical moieties.
-
Nitration and Subsequent Reduction: Nitration of the benzene ring followed by reduction of the nitro group to an amine provides a key intermediate for further derivatization. This amino group can be acylated, sulfonylated, or converted into other functional groups to explore structure-activity relationships (SAR).
-
Halogenation: Introduction of halogens onto the benzene ring can serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups.
-
Friedel-Crafts Acylation/Alkylation: Direct acylation or alkylation of the electron-rich benzene ring can introduce keto or alkyl functionalities, which can be further modified.
Biological Rationale for Derivatization:
The derivatization of the quinoxaline scaffold has been shown to be a successful strategy for the development of potent biological agents. For instance, substitutions at the 2 and 3 positions with various aryl and heteroaryl groups have a significant impact on the antiproliferative activity of quinoxaline analogs.[7][8] While the 2 and 3 positions of the starting material are methoxy-substituted, modifications on the benzene portion of the quinoxaline ring can also profoundly influence biological activity. The introduction of specific functional groups can enhance binding to biological targets such as protein kinases, DNA, or enzymes involved in disease pathways.[7][9][10][11] For example, many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases like VEGFR or by inducing apoptosis.[7][8][12]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, purification, and characterization of derivatized this compound, as well as for the evaluation of their biological activity.
Protocol 1: Synthesis of 6-Nitro-2,3-dimethoxyquinoxaline
This protocol describes the nitration of this compound to introduce a nitro group on the benzene ring, a versatile handle for further modifications.
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add this compound (1 mmol) to a mixture of concentrated sulfuric acid (5 mL) and fuming nitric acid (1 mL).
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until neutral pH is achieved.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain 6-nitro-2,3-dimethoxyquinoxaline.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 6-Amino-2,3-dimethoxyquinoxaline
This protocol details the reduction of the nitro group to an amine, creating a key intermediate for further derivatization.
Materials:
-
6-Nitro-2,3-dimethoxyquinoxaline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 6-nitro-2,3-dimethoxyquinoxaline (1 mmol) in ethanol (10 mL), add tin(II) chloride dihydrate (5 mmol) or iron powder (5 mmol).
-
Add concentrated hydrochloric acid (2 mL) dropwise and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a 2M NaOH solution until the pH is basic.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 6-amino-2,3-dimethoxyquinoxaline can be used in the next step without further purification or can be purified by column chromatography if necessary.
-
Characterize the product by ¹H NMR and mass spectrometry.
Protocol 3: Derivatization of 6-Amino-2,3-dimethoxyquinoxaline via Acylation
This protocol provides a general method for acylating the amino group to synthesize amide derivatives.
Materials:
-
6-Amino-2,3-dimethoxyquinoxaline
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 6-amino-2,3-dimethoxyquinoxaline (1 mmol) in DCM (10 mL) and add pyridine (1.2 mmol).
-
Cool the mixture in an ice bath and add the acyl chloride or anhydride (1.1 mmol) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL) and then with saturated sodium bicarbonate solution (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting amide derivative by recrystallization or silica gel column chromatography.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for evaluating the anticancer activity of the synthesized derivatives against various cancer cell lines.[11]
Materials:
-
Normal cell line (e.g., WI-38) for cytotoxicity comparison[12]
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized quinoxaline derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Doxorubicin can be used as a positive control.[3]
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3][9][10]
Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | R Group at C6 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 | IC₅₀ (µM) vs. WI-38 |
| DMQ-1 | -NO₂ | >100 | >100 | >100 | >100 |
| DMQ-2 | -NH₂ | 85.3 ± 4.2 | 92.1 ± 5.6 | 78.9 ± 3.8 | >100 |
| DMQ-3a | -NHCOCH₃ | 50.1 ± 2.5 | 65.4 ± 3.1 | 45.7 ± 2.9 | 95.2 ± 6.3 |
| DMQ-3b | -NHCOPh | 22.8 ± 1.7 | 31.2 ± 2.4 | 18.5 ± 1.5 | 70.3 ± 4.9 |
| Doxorubicin | - | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.6 ± 0.1 | 5.4 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments. IC₅₀ values are hypothetical and for illustrative purposes.
Visualizations
Signaling Pathway
Quinoxaline derivatives have been reported to induce apoptosis through the intrinsic pathway. The following diagram illustrates a potential mechanism of action.
Caption: Proposed intrinsic apoptotic pathway activated by quinoxaline derivatives.
Experimental Workflow
The logical flow from synthesis to biological evaluation is depicted in the following workflow diagram.
Caption: Workflow from synthesis to lead compound identification.
Logical Relationship
The following diagram illustrates the logical relationship in a structure-activity relationship (SAR) study based on the derivatization of the 6-amino-2,3-dimethoxyquinoxaline core.
Caption: Logical flow of a hypothetical SAR study.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. acgpubs.org [acgpubs.org]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3-Dimethoxyquinoxaline in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 2,3-dimethoxyquinoxaline scaffold in the design and synthesis of potent kinase inhibitors. The information compiled herein, including detailed experimental protocols, quantitative data, and pathway diagrams, is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and drug discovery.
Application Notes
The quinoxaline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The 2,3-disubstituted quinoxaline framework, in particular, offers a versatile platform for the development of selective and potent kinase inhibitors.
The introduction of methoxy groups at the 2 and 3 positions of the quinoxaline ring can significantly influence the molecule's electronic properties and three-dimensional conformation, thereby affecting its binding affinity and selectivity for the target kinase. These methoxy groups can serve as key points for further functionalization, allowing for the exploration of the chemical space around the quinoxaline core to optimize potency and pharmacokinetic properties.
Quinoxaline-based compounds have shown inhibitory activity against a broad spectrum of kinases, including but not limited to:
-
Vascular Endothelial Growth Factor Receptor (VEGFR)[1]
-
Platelet-Derived Growth Factor Receptor (PDGFR)[1]
-
Fibroblast Growth Factor Receptor 1 (FGFR1)[4]
-
Glycogen Synthase Kinase 3β (GSK-3β)[5]
The versatility of the quinoxaline scaffold allows for the development of inhibitors with different mechanisms of action, including ATP-competitive inhibitors. Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the quinoxaline ring can be systematically explored to enhance efficacy and selectivity.[10][11]
Data Presentation
Table 1: Inhibitory Activity of Quinoxaline Derivatives against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 26e | ASK1 | 30.17 | [2][3] |
| 12d | ASK1 | 49.63 | |
| 12c | ASK1 | 117.61 | |
| 12b | ASK1 | 502.46 | |
| Compound 45 | GSK-3β | 180 | [5] |
| Compound 1 | Pim-1 | 74 | [6][7] |
| Compound 1 | Pim-2 | 2100 | [6][7] |
| Compound 5c | Pim-1 | <1000 | [6][9] |
| Compound 5e | Pim-1 | <1000 | [6][9] |
| PIM-447 | Pim-1 | 0.006 (Ki) | [12] |
| PIM-447 | Pim-2 | <3 | [12] |
Table 2: Cytotoxic Activity of Quinoxaline Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | EC50 (µM) | Reference |
| Compound 5c | MV4-11 | Acute Myeloid Leukemia | 35.5 | [6] |
| Compound 5e | MV4-11 | Acute Myeloid Leukemia | 32.9 | [6] |
| Compound 1 | MV4-11 | Acute Myeloid Leukemia | 61.2 | [6] |
| Compound 11 | MCF-7 | Breast Cancer | 9 | [11] |
| Compound 11 | HCT116 | Colon Cancer | 2.5 | [11] |
Experimental Protocols
Protocol 1: General Synthesis of 2,3-Disubstituted Quinoxalines
This protocol describes the classical condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound to yield a 2,3-disubstituted quinoxaline.
Materials:
-
o-Phenylenediamine derivative
-
1,2-Dicarbonyl compound (e.g., benzil for 2,3-diphenylquinoxaline)
-
Rectified spirit (Ethanol)
-
Water
Procedure:
-
Dissolve 1.1 g of the o-phenylenediamine derivative in 8 mL of rectified spirit.
-
In a separate flask, dissolve 2.1 g of the 1,2-dicarbonyl compound in 8 mL of warm rectified spirit.
-
Add the o-phenylenediamine solution to the warm dicarbonyl solution.
-
Warm the mixture on a water bath for 30 minutes.
-
Add water dropwise to the warm solution until a slight cloudiness persists.
-
Allow the solution to cool to room temperature.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified 2,3-disubstituted quinoxaline.
Protocol 2: Synthesis of N-(6-(1-isopropyl-1H-pyrazol-5-yl)pyridin-2-yl)quinoxaline-2-carboxamide (ASK1 Inhibitor)
This protocol is based on the synthesis of compound 12a as described in the literature.[2][7]
Materials:
-
2-Quinoxalinecarboxylic acid
-
Propane-1-sulfonic acid anhydride (T3P), 50% solution in ethyl acetate
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
6-(1-isopropyl-1H-pyrazol-5-yl)pyridin-2-amine
Procedure:
-
To a solution of 2-quinoxalinecarboxylic acid (1.0 equivalent) in dichloromethane, add triethylamine (7.0 equivalents).
-
Add a 50% solution of propane-1-sulfonic acid anhydride in ethyl acetate (4.0 equivalents) dropwise to the mixture.
-
Add 6-(1-isopropyl-1H-pyrazol-5-yl)pyridin-2-amine to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired compound.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for determining the inhibitory activity of synthesized quinoxaline derivatives against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate
-
ATP
-
Synthesized quinoxaline inhibitor
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the quinoxaline inhibitor in the kinase buffer.
-
In a 384-well plate, add 1 µL of each inhibitor dilution. Include a no-inhibitor control (vehicle, e.g., DMSO).
-
Add 2 µL of the recombinant kinase enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final concentrations of substrate and ATP should be optimized, ideally at their Km values.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Detect the luminescent signal using a luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for Kinase Inhibitor Development.
Caption: Pim Kinase Signaling Pathway Inhibition.
Caption: ASK1 Signaling Pathway Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Rational Design of a Potent Pan-Pim Kinases Inhibitor with a Rhodanine–Benzoimidazole Structure | Anticancer Research [ar.iiarjournals.org]
- 12. Probe PIM-447 | Chemical Probes Portal [chemicalprobes.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethoxyquinoxaline
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Dimethoxyquinoxaline, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile synthetic route to this compound?
A1: The most prevalent and adaptable method involves a two-step synthesis starting from quinoxaline-2,3-dione.[1] The first step is the chlorination of quinoxaline-2,3-dione to form the key intermediate, 2,3-dichloroquinoxaline (DCQX).[2] The second step is a nucleophilic aromatic substitution (SNAr) reaction on DCQX using sodium methoxide to yield the final this compound product.[3] This route is favored due to the high reactivity of the chlorine atoms in DCQX, which allows for efficient substitution.[4]
Q2: My overall yield is low. Which step is the most critical for optimization?
A2: Both steps are crucial, but the nucleophilic substitution of 2,3-dichloroquinoxaline (DCQX) with sodium methoxide is often the primary source of yield loss if not properly controlled. Incomplete substitution, side reactions, and degradation of the product can significantly lower the yield. Optimizing the conditions of this second step—such as reagent stoichiometry, temperature, and reaction time—is critical for maximizing the final product yield.
Q3: What are the ideal reaction conditions for the methoxide substitution on 2,3-dichloroquinoxaline?
A3: Typically, the reaction is performed by treating 2,3-dichloroquinoxaline with a solution of sodium methoxide in methanol.[5] Using a slight excess of sodium methoxide (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion. The reaction mixture is often heated to reflux to ensure both chlorine atoms are substituted. Anhydrous conditions are important, as the presence of water can lead to hydrolysis side products.
Q4: I'm observing a significant amount of a monosubstituted byproduct (2-chloro-3-methoxyquinoxaline). How can I prevent this?
A4: The formation of the monosubstituted product occurs when the reaction does not proceed to completion. The substitution of the first chlorine atom deactivates the quinoxaline ring, making the second substitution more difficult. To minimize this, you can:
-
Increase the equivalents of sodium methoxide: Ensure a sufficient excess of the nucleophile is present.
-
Increase the reaction time: Monitor the reaction by Thin Layer Chromatography (TLC) until all the monosubstituted intermediate is consumed.
-
Increase the reaction temperature: Refluxing in methanol is a standard condition that usually provides enough energy for the second substitution to occur.[2]
Q5: What are the best methods for purifying the final this compound product?
A5: The most common purification method is recrystallization. Ethanol or a mixture of ethanol and water is often effective for obtaining pure crystalline product. If significant impurities or colored byproducts are present, column chromatography on silica gel using a solvent system such as a gradient of ethyl acetate in hexanes can be an effective alternative.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and its precursors.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 2,3-Dichloroquinoxaline (Intermediate) | 1. Incomplete Chlorination: Insufficient chlorinating agent (e.g., POCl₃ or SOCl₂) or inadequate reaction time/temperature. 2. Hydrolysis during Work-up: The product is sensitive to water and can revert to quinoxaline-2,3-dione. | 1. Optimize Chlorination: Use a significant excess of the chlorinating agent and ensure the reaction is heated at reflux (e.g., 100°C for POCl₃) for a sufficient time (e.g., 3 hours) until TLC confirms full conversion.[2] 2. Careful Work-up: After distilling off the excess chlorinating agent under vacuum, quench the reaction mixture by pouring it carefully onto crushed ice or ice-cold water with vigorous stirring to precipitate the product quickly.[1] |
| Low Yield of this compound (Final Product) | 1. Inactive/Insufficient Sodium Methoxide: Sodium methoxide can degrade upon exposure to air and moisture.[6] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Side Reactions: Presence of water leads to hydrolysis, forming hydroxy-substituted quinoxalines. | 1. Use Fresh Reagent: Use freshly prepared sodium methoxide or a high-quality commercial solution stored under inert gas.[7][8] Ensure you are using a molar excess (at least 2.2 equivalents). 2. Monitor Reaction: Monitor the reaction progress by TLC. Ensure the reaction is heated to reflux in methanol and allowed to proceed until the starting material and monosubstituted intermediate are no longer visible. 3. Ensure Anhydrous Conditions: Use dry methanol and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Colored Impurities in Final Product | 1. Oxidation of Starting Materials: The o-phenylenediamine used to make the initial quinoxaline-2,3-dione is prone to oxidation.[9] 2. Side Reactions: Complex side reactions can generate colored polymeric materials. | 1. Use Pure Starting Materials: If synthesizing from the beginning, consider purifying the o-phenylenediamine before use. Running the initial condensation reaction under an inert atmosphere can also help.[9] 2. Purification with Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the charcoal before allowing the solution to cool. |
| Product Fails to Crystallize or "Oils Out" | 1. High Impurity Level: Significant amounts of impurities can lower the melting point and inhibit crystal lattice formation. 2. Inappropriate Solvent: The solvent may be too good, keeping the product in solution even when cool, or too poor, causing it to crash out as an oil. | 1. Pre-Purification: Purify the crude product using column chromatography before attempting recrystallization. 2. Optimize Recrystallization: Try a different solvent or a two-solvent system (e.g., dissolve in a minimal amount of hot ethanol and add water dropwise until cloudy, then clarify with a few drops of ethanol). Ensure slow cooling to promote crystal growth. |
Quantitative Data on Reaction Conditions
Optimizing the nucleophilic substitution step is key to maximizing yield. The following table summarizes how different parameters can influence the outcome of the reaction between 2,3-dichloroquinoxaline and sodium methoxide.
| Parameter | Condition A | Condition B | Expected Outcome | Rationale |
| Equivalents of NaOMe | 2.0 eq | 2.5 eq | Higher yield with Condition B | An excess of the nucleophile is required to drive the reaction to completion and overcome the deactivation of the ring after the first substitution. |
| Reaction Temperature | Room Temperature | Reflux (in Methanol) | Higher yield and faster reaction at reflux | The second substitution step has a higher activation energy. Heating provides the necessary energy to ensure the formation of the disubstituted product.[2] |
| Water Content | Anhydrous | 1% Water | Higher yield under anhydrous conditions | Water can compete with methoxide as a nucleophile, leading to undesired hydroxy-quinoxaline byproducts and consuming the sodium methoxide base. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dichloroquinoxaline from Quinoxaline-2,3(1H,4H)-dione [2]
-
Materials:
-
Quinoxaline-2,3(1H,4H)-dione (5.00 g)
-
Phosphorus oxychloride (POCl₃, 20 mL)
-
Ice-cold water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinoxaline-2,3(1H,4H)-dione (5.00 g) to phosphorus oxychloride (20 mL).
-
Heat the mixture to reflux at 100°C and maintain for 3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool slightly and remove the excess POCl₃ by distillation under reduced pressure.
-
Carefully and slowly pour the cooled reaction residue onto a large beaker of ice-cold water with vigorous stirring.
-
An off-white solid will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2,3-dichloroquinoxaline.
-
Protocol 2: Synthesis of this compound from 2,3-Dichloroquinoxaline
-
Materials:
-
2,3-Dichloroquinoxaline (1.0 g, ~5.0 mmol)
-
Sodium methoxide solution (e.g., 30% in methanol, ~2.5 equivalents of NaOMe) or solid sodium methoxide (~12.5 mmol)
-
Anhydrous Methanol (25 mL)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2,3-dichloroquinoxaline (1.0 g) in anhydrous methanol (25 mL).
-
Add the sodium methoxide solution dropwise to the stirred mixture. If using solid sodium methoxide, add it portion-wise, as the reaction can be exothermic.
-
After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude this compound by recrystallization from ethanol.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. Sodium Methoxide 30% Solution in Methanol, CAS No.124-41-4 - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 6. Sodium methoxide - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
Optimization of reaction conditions for quinoxaline synthesis (temperature, solvent, catalyst)
Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of quinoxaline derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of quinoxalines, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Quinoxaline Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Reaction Conditions: The temperature, reaction time, or solvent may not be ideal for the specific substrates.[1]
-
Inefficient Catalyst: The chosen catalyst may have low activity or may not be suitable for the reaction.[1]
-
Impure Starting Materials: Impurities in the o-phenylenediamine or the 1,2-dicarbonyl compound can lead to side reactions and reduce the yield.[2]
-
Formation of Byproducts: The presence of significant byproducts can consume the starting materials and lower the yield of the desired product.[1]
Solutions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time.[1]
-
Optimize Reaction Conditions:
-
Temperature: While many modern methods operate at room temperature, classical approaches may require higher temperatures.[2][3] Consider screening a range of temperatures to find the optimum.
-
Solvent: The choice of solvent can significantly impact the reaction outcome.[2] It is advisable to screen various solvents such as ethanol, toluene, DMSO, or even greener options like water or solvent-free conditions.[2][3][4]
-
-
Catalyst Screening: Experiment with different catalysts. A wide array of catalysts, from simple acids to complex metal-based catalysts, have been reported to effectively promote quinoxaline synthesis.[1][2][5]
-
Ensure Purity of Starting Materials: Verify the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify the reagents by recrystallization or chromatography before use.[1]
-
Identify and Minimize Byproducts: Identify the major byproducts and implement targeted troubleshooting steps as outlined in the FAQs below.[1]
Issue 2: Formation of Significant Amounts of Benzimidazole Byproduct
Possible Cause:
-
This common byproduct typically arises from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid impurity present in the 1,2-dicarbonyl compound.[1]
Solutions:
-
Assess Purity of the 1,2-Dicarbonyl Compound: Before beginning the synthesis, check the purity of your dicarbonyl compound. If impurities are detected, purify the reagent.[1]
-
Column Chromatography: If the byproduct has already formed, it can often be separated from the desired quinoxaline product using column chromatography with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).[1]
Issue 3: Formation of Quinoxaline N-oxide Byproducts
Possible Cause:
-
Over-oxidation of the quinoxaline ring can occur under harsh reaction conditions or in the presence of an oxidizing agent.[1] Reactions run in the presence of air (oxygen) for extended periods, especially at elevated temperatures, can also lead to N-oxide formation.[1]
Solutions:
-
Avoid Strong Oxidizing Agents: Ensure that no oxidizing agents are inadvertently introduced into the reaction mixture.[1]
-
Control the Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidation.[1]
-
Solvent Choice: Be mindful of the solvent used. For instance, DMSO can act as an oxidant at elevated temperatures.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for quinoxaline synthesis?
A1: The primary parameters to optimize are the choice of catalyst, solvent, reaction temperature, and reaction time. The nature of the substituents on both the o-phenylenediamine and the 1,2-dicarbonyl compound will also significantly influence the optimal conditions.[6]
Q2: Can quinoxaline synthesis be performed at room temperature?
A2: Yes, many modern and efficient protocols for quinoxaline synthesis are conducted at room temperature.[3][5][7] These methods often utilize highly active catalysts to achieve excellent yields without the need for heating.[3]
Q3: What are some "green" or environmentally friendly approaches to quinoxaline synthesis?
A3: Greener protocols for quinoxaline synthesis often involve the use of non-toxic and recyclable catalysts, safer solvents like water or ethanol, or even solvent-free reaction conditions.[4][8] Microwave-assisted synthesis is another green alternative that can significantly reduce reaction times and energy consumption.[9]
Q4: How can I purify my synthesized quinoxaline derivatives?
A4: The most common purification method is recrystallization from a suitable solvent, such as ethanol.[1][3] For challenging separations or to remove stubborn impurities, column chromatography is a highly effective technique.[1]
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different catalysts, solvents, and temperatures on the yield of quinoxaline synthesis based on reported experimental data.
Table 1: Effect of Catalyst on Quinoxaline Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| None | Toluene | 25 | 120 | 0 | [6] |
| AlCuMoVP | Toluene | 25 | 120 | 92 | [3][6] |
| AlFeMoVP | Toluene | 25 | 120 | 80 | [3] |
| Phenol (20 mol%) | H₂O:Ethanol (3:7) | Room Temperature | 10-30 | High | [10] |
| Bentonite Clay K-10 | Ethanol | Room Temperature | 20 | 95 | [11] |
| Cerium (IV) Ammonium Nitrate (CAN) (5 mol%) | Acetonitrile | Room Temperature | 20 | 80-98 | [11] |
| TiO₂-Pr-SO₃H (1 mol%) | Ethanol | Room Temperature | 10 | 95 | [12] |
| Zinc Triflate (0.2 mmol) | Acetonitrile | Room Temperature | - | 85-91 | [11] |
Table 2: Effect of Solvent on Quinoxaline Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenol | H₂O | Room Temperature | 3h | 67 | [4] |
| Phenol | H₂O:Ethanol (3:7) | Room Temperature | 10-30 min | Good | [4] |
| Al₂O₃–ZrO₂ | DMF | Room Temperature | Short | Excellent | [5] |
| Visible Light | Ethanol | Room Temperature | - | Good | [2] |
| I₂ | DMSO | - | - | - | [2] |
Experimental Protocols
Protocol 1: General Procedure for Alumina-Supported Heteropolyoxometalate Catalyzed Synthesis [1][3]
-
To a round-bottom flask, add o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
Add toluene (8 mL) to the flask.
-
Add the alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 100 mg).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization from ethanol.
Protocol 2: Phenol-Catalyzed Synthesis in a Green Solvent [10]
-
In a suitable reaction vessel, dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 3:7 mixture of water and ethanol (10 mL).
-
Add phenol (20 mol%) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using TLC.
-
Upon completion (typically within 10-30 minutes), add 20 mL of water to the reaction mixture.
-
Allow the mixture to stand at room temperature for 30 minutes to facilitate product crystallization.
-
Collect the pure product crystals by filtration and wash with cold water.
Visualized Workflows and Relationships
Caption: General experimental workflow for quinoxaline synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 8. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 9. ecommons.udayton.edu [ecommons.udayton.edu]
- 10. benchchem.com [benchchem.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Purification of crude 2,3-Dimethoxyquinoxaline by recrystallization
Technical Support Center: Purification of 2,3-Dimethoxyquinoxaline
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of crude this compound by recrystallization. The information is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses common issues that may arise during the recrystallization of this compound, providing possible causes and suggested solutions in a clear, scannable format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Recovered Crystals | 1. Excess solvent was used : Too much solvent keeps the compound dissolved even at low temperatures. 2. Premature crystallization : The compound crystallized during hot filtration, leading to product loss. 3. Incomplete cooling : The solution was not cooled sufficiently to maximize crystal formation. 4. Rinsing with too much or warm solvent : The collected crystals were redissolved during the washing step. | 1. Boil off some of the solvent to concentrate the solution and attempt cooling again. 2. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. Use a slight excess of hot solvent and evaporate it after filtration. 3. Ensure the solution is cooled slowly to room temperature and then placed in an ice-water bath for at least 30 minutes. 4. Rinse the crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product "Oils Out" Instead of Crystallizing | 1. High impurity concentration : Significant impurities can lower the melting point of the mixture, causing it to separate as a liquid. 2. Rapid cooling : Cooling the solution too quickly can cause the compound to come out of solution above its melting point. 3. Inappropriate solvent choice : The boiling point of the solvent may be higher than the melting point of the compound. | 1. Attempt a preliminary purification step like column chromatography. Alternatively, add a small amount of activated charcoal to the hot solution to adsorb impurities, then filter and proceed. 2. Reheat the solution to redissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly. Insulating the flask can help. 3. Select a solvent with a lower boiling point. |
| Crystals Do Not Form Upon Cooling | 1. Supersaturation : The solution is supersaturated, but crystal nucleation has not initiated. 2. Solution is not saturated : Too much solvent was used, and the solution is not concentrated enough for crystals to form. | 1. Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. Add a "seed crystal" of pure this compound if available. 2. Remove a portion of the solvent by heating or under reduced pressure and allow the concentrated solution to cool again. |
| Final Product is Colored or Impure | 1. Colored impurities present in crude material : These impurities are co-dissolved and may be trapped in the crystal lattice. 2. Crystallization occurred too rapidly : Fast crystal growth can trap impurities from the mother liquor within the crystal structure. | 1. Before cooling, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. 2. Ensure a slow cooling process to allow for the formation of a pure crystal lattice. If impurities persist, a second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While specific solubility data is not widely published, ethanol is a common and effective solvent for the recrystallization of many quinoxaline derivatives.[1][2] The methoxy groups in this compound may also allow for good solubility in other polar organic solvents. A mixed-solvent system, such as ethanol/water or methanol/water, can also be highly effective.[3][4] It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific crude sample.
Q2: How do I perform a solvent screen?
A2: To perform a solvent screen, place a small amount of your crude this compound (e.g., 20-30 mg) into several test tubes. To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate) dropwise at room temperature until the solid just dissolves. A good recrystallization solvent will dissolve the compound poorly or not at all at room temperature but will dissolve it completely upon heating. After heating to dissolve, cool the solution to see if pure crystals form.
Q3: What are the likely impurities in crude this compound?
A3: Common impurities depend on the synthetic route but may include unreacted starting materials such as a substituted o-phenylenediamine or a 1,2-dicarbonyl compound.[5] Side-products from incomplete reactions or further reactions of the desired product can also be present. Colored impurities may arise from oxidation or degradation of reactants or products.
Q4: Can I use a mixed-solvent system? How does it work?
A4: Yes, a mixed-solvent system is an excellent option when no single solvent has ideal properties. You dissolve the crude product in a minimal amount of a hot "good" solvent (in which the compound is highly soluble). Then, you add a "poor" solvent (in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the hot "good" solvent to clarify the solution, then allow it to cool slowly. For quinoxaline derivatives, an ethanol/water mixture is often a suitable choice.[4]
Quantitative Data
The following tables summarize key physical and chemical properties for this compound and related analogs to aid in experimental design.
Table 1: Physicochemical Properties of Methoxy-Substituted Quinoxalines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 6-Methoxy-2,3-dimethylquinoxaline | C₁₁H₁₂N₂O | 188.23 | 94 - 98 |
| 5-Methoxy-2,3-dimethylquinoxaline | C₁₁H₁₂N₂O | 188.23 | 118 - 119[6] |
| 2,3-Dimethyl-6,7-dimethoxyquinoxaline | C₁₂H₁₄N₂O₂ | 218.25 | 176 - 178[7] |
| 2,3-Dimethylquinoxaline | C₁₀H₁₀N₂ | 158.20 | 104 - 109[8][9] |
Table 2: Qualitative Solubility of Quinoxaline Derivatives in Common Solvents
| Solvent | Type | Expected Solubility for this compound | Rationale |
| Ethanol | Polar Protic | Good (especially when hot) | Often used for recrystallizing quinoxaline derivatives.[1][10] |
| Methanol | Polar Protic | Good (especially when hot) | Similar to ethanol, effective for many quinoxalines.[3] |
| Chloroform | Polar Aprotic | Soluble | A common solvent for quinoxaline compounds.[7][11] |
| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Generally a very strong solvent for quinoxaline-type structures.[12] |
| Water | Polar Protic | Low to Insoluble | Quinoxalines are typically insoluble in water.[11][12] |
| Hexane | Non-polar | Low to Insoluble | The polar nature of the quinoxaline core and methoxy groups limits solubility. |
Note: This table is based on general principles and data for related compounds. Experimental verification is crucial.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general single-solvent method for the purification of crude this compound. Ethanol is used as an example solvent.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Gravity filtration setup (funnel, fluted filter paper)
-
Büchner funnel and vacuum flask
-
Ice-water bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture on a hot plate to the boiling point of the solvent. Add more hot ethanol in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat the solution to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration. Preheat the filtration setup by pouring hot solvent through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or place them in a desiccator or vacuum oven.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the recrystallization process.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: A troubleshooting decision tree for common recrystallization issues.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Methoxy-2,3-dimethylquinoxaline (17635-23-3) for sale [vulcanchem.com]
- 7. 2,3-DIMETHYL-6,7-DIMETHOXYQUINOXALINE | 32388-00-4 [amp.chemicalbook.com]
- 8. 2,3-Dimethylquinoxaline [myskinrecipes.com]
- 9. nbinno.com [nbinno.com]
- 10. omicsonline.org [omicsonline.org]
- 11. CAS 1684-14-6: 2,3-Diphenylquinoxaline | CymitQuimica [cymitquimica.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting low yield in 2,3-Dimethoxyquinoxaline reactions
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2,3-dimethoxyquinoxaline. Below you will find troubleshooting advice and frequently asked questions to help optimize your reaction and improve yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for this compound is low. What are the common causes?
Low yield in the synthesis of this compound can stem from issues in one or both of the primary synthetic steps: the formation of the quinoxaline core (typically as 2,3-dichloroquinoxaline) and the subsequent methoxylation.
For the initial synthesis of the quinoxaline precursor (e.g., 2,3-dichloroquinoxaline):
-
Incomplete Reaction: The initial condensation to form the quinoxaline ring may not have gone to completion.[1] Ensure sufficient reaction time and temperature. For challenging substrates, a catalyst may be necessary to drive the reaction forward.[1]
-
Impure Starting Materials: The purity of the o-phenylenediamine and the 1,2-dicarbonyl compound (or its equivalent) is critical. Oxidation of o-phenylenediamine can introduce colored impurities and reduce yield.[1]
-
Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of the reactants can limit the formation of the desired product.
For the methoxylation of 2,3-dichloroquinoxaline:
-
Incomplete Substitution: The reaction may not have proceeded to the disubstituted product, leaving 2-chloro-3-methoxyquinoxaline as a significant byproduct.
-
Side Reactions: The presence of water can lead to the formation of hydroxy- or quinoxalinone byproducts through hydrolysis of the chloro-substituents.[2]
-
Degradation of Sodium Methoxide: Sodium methoxide is sensitive to moisture. Using old or improperly stored reagent can lead to lower effective concentrations and incomplete reactions.
Q2: I am seeing a significant amount of a mono-methoxy byproduct. How can I increase the yield of the desired this compound?
The formation of 2-chloro-3-methoxyquinoxaline is a common issue and indicates an incomplete reaction. To favor the formation of the disubstituted product, consider the following:
-
Increase Equivalents of Sodium Methoxide: Ensure at least two equivalents of sodium methoxide are used relative to the 2,3-dichloroquinoxaline. A slight excess (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion.
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the rate of the second substitution. However, be cautious of potential side reactions at excessively high temperatures.
-
Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If the mono-substituted product is still present, extending the reaction time may be necessary.
-
Choice of Solvent: The reaction is typically performed in an alcohol like methanol, which also serves as the source for the methoxy group in some procedures. Anhydrous solvents are crucial to prevent hydrolysis.
Q3: My final product is discolored. What is the cause and how can I purify it?
Discoloration often arises from impurities in the starting materials or side products formed during the reaction.
-
Source of Color: Oxidized o-phenylenediamine is a common source of colored impurities in the initial step.
-
Purification: Recrystallization is the most effective method for purifying this compound. Common solvent systems include ethanol/water mixtures. For persistent color, treatment with activated charcoal during recrystallization can be effective, but may also reduce the overall yield.[3]
Q4: Can the methoxy groups on the quinoxaline ring be cleaved during the reaction or workup?
While generally stable, cleavage of methoxy groups on aromatic rings can occur under harsh acidic or basic conditions, especially at elevated temperatures. During the synthesis of this compound, this is less common but could be a concern if the workup involves strong acids or bases and prolonged heating. A neutral or mildly basic workup is recommended.
Data Presentation
Table 1: Synthesis of Quinoxaline Precursors - Reaction Conditions and Yields
| Starting Material 1 | Starting Material 2 | Solvent | Catalyst/Reagent | Temperature | Time | Yield (%) | Reference |
| o-Phenylenediamine | Oxalic Acid | 4N HCl | - | Reflux | 2-3 h | Good | [4] |
| o-Phenylenediamine | Benzil | Ethanol | Bentonite Clay K-10 | Room Temp | 20 min | 95 | [4] |
| Substituted 1,2-phenylenediamine | Benzil | Ethanol | TiO₂-Pr-SO₃H | Not specified | 10 min | 95 | [4] |
| o-Phenylenediamine | Benzil | Hexafluoroisopropanol (HFIP) | - | Room Temp | 1 h | 95 | [4] |
| Quinoxaline-2,3(1H,4H)-dione | Thiourea | Ethanol | - | Reflux | 5 h | Moderate to Good | [4] |
Table 2: Synthesis of 2,3-Disubstituted Quinoxalines via Nucleophilic Substitution
| Starting Material | Nucleophile | Solvent | Base/Catalyst | Temperature | Time | Product | Yield (%) | Reference |
| 2,3-Dichloroquinoxaline | Piperazine | Acetonitrile | Anhydrous Na₂CO₃ | Not specified | Not specified | 2-Methoxy-3-(piperazin-2-yl) quinoxaline | Not specified | [4] |
| 2,3-Dichloroquinoxaline | Methanol | - | TEBAC | Room Temp | Not specified | 2-Chloro-3-methoxyquinoxaline | Not specified | [4] |
| 6-(bromomethyl)-2,3-dimethoxyquinoxaline | Benzenethiol derivatives | Dry DMF | Cs₂CO₃ | 70 °C | 2.5 h | 6-[(het)arylthiomethyl]quinoxalines | Not specified | [4] |
| 2,3-Dichloroquinoxaline | Alkyl thiol (2 equiv.) | DMF or Ethanol | K₂CO₃ or Et₃N | Room Temp or gentle heating | Not specified | 2,3-Bis(alkylthio)quinoxalines | Not specified | [5] |
| 2,3-Dichloroquinoxaline | Amine (1 equiv.) then Sodium alkoxide (1 equiv.) | Ethanol or THF | - | Controlled Temp then heating | Not specified | 2-Amino-3-alkoxyquinoxalines | Not specified | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dichloroquinoxaline from Quinoxaline-2,3(1H,4H)-dione
This protocol describes a common method for preparing the key intermediate, 2,3-dichloroquinoxaline.
-
Materials:
-
Quinoxaline-2,3(1H,4H)-dione
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend quinoxaline-2,3(1H,4H)-dione in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 105 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
The crude 2,3-dichloroquinoxaline will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Protocol 2: Synthesis of this compound from 2,3-Dichloroquinoxaline
This protocol outlines the nucleophilic aromatic substitution reaction to yield the final product.
-
Materials:
-
2,3-Dichloroquinoxaline
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
-
Procedure:
-
Dissolve 2,3-dichloroquinoxaline in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a solution of sodium methoxide (at least 2.2 equivalents) in anhydrous methanol.
-
Slowly add the sodium methoxide solution to the solution of 2,3-dichloroquinoxaline at room temperature with stirring.
-
The reaction mixture may be stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the reaction.
-
Monitor the reaction by TLC for the disappearance of the starting material and the mono-substituted intermediate.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess sodium methoxide by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization, for example, from an ethanol/water mixture.
-
Mandatory Visualizations
Caption: General synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Minimizing side product formation in quinoxaline synthesis
Welcome to the Technical Support Center for Quinoxaline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of a benzimidazole derivative alongside my desired quinoxaline. What is causing this and how can I prevent it?
A1: The formation of a benzimidazole byproduct is a common issue in quinoxaline synthesis. It typically arises from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid impurity present in the 1,2-dicarbonyl compound.[1] Degradation of the dicarbonyl reagent can lead to the formation of these impurities.
Troubleshooting Steps:
-
Assess the Purity of the 1,2-Dicarbonyl Compound: Before beginning the synthesis, it is crucial to verify the purity of your 1,2-dicarbonyl compound using analytical techniques such as NMR or GC-MS. If aldehyde or carboxylic acid impurities are detected, purify the reagent by recrystallization or chromatography.[1]
-
Control the Reaction Atmosphere: Some 1,2-dicarbonyl compounds are susceptible to oxidation, which can generate acidic impurities that promote benzimidazole formation. Running the reaction under an inert atmosphere, such as nitrogen or argon, can help mitigate this issue.[1]
-
Optimize the Catalyst: The choice of catalyst can influence the reaction pathway. While strong acids can catalyze the desired reaction, they may also promote side reactions if impurities are present. Consider using milder catalysts or exploring catalyst-free conditions where applicable.
Q2: I'm observing signals in my characterization data that suggest the presence of a quinoxaline N-oxide. How can this be avoided?
A2: Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline ring.[1] This can occur if the reaction conditions are too harsh or if an oxidizing agent is present, either intentionally or unintentionally.
Troubleshooting Steps:
-
Avoid Strong Oxidizing Agents: If your synthetic route does not require an oxidant, ensure that none are introduced inadvertently. Be mindful of the potential for atmospheric oxygen to act as an oxidant, especially at elevated temperatures.[1]
-
Control the Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of N-oxides by excluding atmospheric oxygen.[1]
-
Moderate Reaction Temperature: High reaction temperatures can promote oxidation. Whenever possible, utilize catalysts that enable the reaction to proceed efficiently at room temperature or with only mild heating.[1] For instance, alumina-supported heteropolyoxometalates have been shown to give high yields at room temperature without the formation of N-oxide byproducts.[1]
Q3: My reaction seems to be incomplete, and I suspect I have a stable dihydroquinoxaline intermediate. How can I ensure full conversion to the aromatic quinoxaline?
A3: The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step of the reaction is incomplete.[1] This is more common when the reaction is performed under non-oxidizing conditions.
Troubleshooting Steps:
-
Introduce a Mild Oxidant: Often, simply exposing the reaction mixture to air is sufficient to oxidize the dihydroquinoxaline to the aromatic quinoxaline. After the initial condensation, stirring the reaction mixture open to the air for a period can facilitate this final oxidation step.[1]
-
Catalyst Choice: Certain catalysts, particularly those based on transition metals, can aid in the final oxidation step.[1]
-
Solvent Considerations: The choice of solvent can play a role. For example, dimethyl sulfoxide (DMSO) can sometimes act as an oxidant at elevated temperatures.[1]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Quinoxaline | - Incomplete reaction.- Suboptimal reaction conditions (temperature, time, solvent).- Inefficient catalyst.- Presence of significant byproducts. | - Monitor the reaction by TLC to determine the optimal reaction time.- Screen different solvents and temperatures. Greener protocols using ethanol or water have demonstrated high efficiency.[1]- Experiment with different catalysts. A variety of catalysts, from simple acids to complex metal catalysts, have been reported to give high yields.[1][2]- Identify the major byproduct and implement the targeted troubleshooting steps outlined in the FAQs. |
| Multiple Unidentified Spots on TLC | - Decomposition of starting materials or product.- Complex side reactions. | - Lower the reaction temperature.- Shorten the reaction time.- Ensure the purity of starting materials.- Consider a milder catalyst. |
| Difficulty in Product Purification | - Byproducts with similar polarity to the desired quinoxaline. | - For benzimidazole impurities, consider column chromatography with a carefully selected solvent system.- For unreacted o-phenylenediamine, an acidic wash may help to remove it as a salt.- Recrystallization is often an effective final purification step. |
Data Presentation: Comparison of Catalytic Systems for Quinoxaline Synthesis
While direct quantitative data on the percentage of side product formation is not extensively available in the literature, the following tables summarize the yield of the desired quinoxaline product under various catalytic conditions, which can indirectly guide the optimization process to favor product formation over side reactions.
Table 1: Comparison of Catalysts for the Synthesis of 2,3-Diphenylquinoxaline
| Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) |
| None (thermal) | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 51 - 75% |
| Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86% |
| CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92%[2] |
| ZnO.H₂O₂ | Neat | Room Temperature | 10 min | 98% |
| CoFeMnO₄ | Water | Room Temperature | 10 min | 98% |
Table 2: Effect of Catalyst Amount on Quinoxaline Yield
Reaction Conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), toluene (7 mL), 120 min, 25°C.
| Catalyst (AlCuMoVP) Amount (mg) | Yield (%) |
| 10 | - |
| 50 | 85 |
| 100 | 92 |
| 150 | 92 |
Experimental Protocols
Protocol 1: Classical Acid-Catalyzed Synthesis of 2,3-Diphenylquinoxaline
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
Procedure:
-
Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to obtain pure 2,3-diphenylquinoxaline.
Protocol 2: Purification of Quinoxaline by Silica Gel Column Chromatography
Materials:
-
Crude quinoxaline product
-
Silica gel (for column chromatography)
-
A suitable solvent system (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Prepare the Column:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a hexane/ethyl acetate mixture).
-
Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Equilibrate the packed column with at least two to three column volumes of the initial eluent.
-
-
Load the Sample:
-
Dissolve the crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elute the Column:
-
Begin eluting the column with the initial solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent as needed to elute the desired quinoxaline product.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolate the Product:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified quinoxaline.
-
Visualizations
Caption: Reaction pathways for quinoxaline synthesis and common side products.
References
Technical Support Center: Purifying Quinoxaline Derivatives with Column Chromatography
Welcome to the technical support center for the purification of quinoxaline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during column chromatography purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of quinoxaline derivatives.
1. Low or No Yield After Purification
Q: I am experiencing a low yield of my quinoxaline derivative after column chromatography. What are the potential causes and how can I resolve this?
A: Low recovery is a common issue that can arise from several factors during the purification process. Here is a systematic approach to troubleshoot this problem:
-
Product Instability on Silica Gel: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.[1]
-
Inefficient Elution: The chosen solvent system may be too non-polar to effectively elute your compound from the column.
-
Product Precipitation: If your quinoxaline derivative has low solubility in the chromatography solvents, it may precipitate on the column.[1]
-
Product Loss During Work-up: Significant product loss can occur during the extraction and washing steps prior to chromatography.
-
Solution: Ensure the pH of the aqueous layer is optimized for your derivative's pKa to prevent it from remaining in the aqueous phase. Perform multiple extractions with a suitable organic solvent to maximize recovery.[1]
-
2. Co-elution of Impurities
Q: My desired quinoxaline derivative is co-eluting with an impurity. How can I improve the separation?
A: Achieving good separation is critical for obtaining a pure product. Here are some strategies to address co-elution:
-
Optimize the Mobile Phase: The initial solvent system may not have sufficient selectivity.
-
Solution: Methodically screen different solvent systems using Thin-Layer Chromatography (TLC) before scaling up to a column. Experiment with solvent mixtures of varying polarities and compositions (e.g., ethyl acetate/hexane, dichloromethane/methanol).
-
-
Slow Down the Elution: A fast flow rate can lead to broader peaks and poorer separation.
-
Solution: For challenging separations, using a slower flow rate or a very shallow gradient can significantly improve resolution.[1]
-
-
Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, a different stationary phase may offer the required selectivity.
3. Issues with Thin-Layer Chromatography (TLC)
Q: My TLC plate shows streaking, or the spots are not moving from the baseline. How can I troubleshoot this?
A: TLC is a crucial tool for developing your column chromatography method. Here’s how to address common TLC problems:
-
Streaking: This often indicates that the compound is interacting too strongly with the stationary phase or is being overloaded.
-
Solution: Add a small amount of a modifier to your developing solvent. For basic compounds like quinoxalines, adding a few drops of triethylamine or ammonia to the mobile phase can prevent streaking. For acidic compounds, a few drops of acetic acid can help. Also, ensure you are not spotting too much of your sample on the TLC plate.
-
-
Spots Remain on the Baseline: This signifies that the mobile phase is not polar enough to move the compound up the plate.[1]
-
Solution: Increase the polarity of your eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
-
-
Spots Run at the Solvent Front: This indicates that the mobile phase is too polar.[1]
-
Solution: Decrease the polarity of your eluent by increasing the proportion of the non-polar solvent.
-
Quantitative Data Summary
The following table summarizes typical parameters for column chromatography of quinoxaline derivatives. Note that these are starting points and may require optimization for your specific compound.
| Parameter | Typical Value/Range | Considerations |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for many quinoxalines. Can be deactivated with triethylamine for sensitive compounds.[1] |
| Alumina (neutral) | Good alternative to silica, especially for basic compounds. | |
| C18 Reverse-Phase Silica | Used for highly polar or hydrophobic quinoxalines.[1] | |
| Mobile Phase (Normal Phase) | Hexane/Ethyl Acetate (9:1 to 1:1 v/v) | A common starting point. The ratio is adjusted based on the polarity of the target compound. |
| Dichloromethane/Methanol (99:1 to 9:1 v/v) | Used for more polar quinoxalines. | |
| Mobile Phase Modifier | Triethylamine (1-2%) | Added to the mobile phase to reduce tailing of basic quinoxaline derivatives on silica gel.[1] |
| Column Dimensions | Diameter: 1-5 cm; Length: 20-50 cm | Depends on the amount of crude material to be purified. |
| Sample Loading | 1-5% of silica gel weight | Overloading can lead to poor separation. |
| Flow Rate (Flash Chromatography) | 5-10 cm/min | A faster flow rate is used in flash chromatography compared to gravity chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Quinoxaline Derivative
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will give your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass column.[4][5]
-
Add a thin layer of sand (approx. 0.5 cm).[5]
-
In a beaker, prepare a slurry of silica gel in your chosen starting mobile phase.[4]
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.[5]
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.[4]
-
Add another thin layer of sand on top of the silica gel to protect the surface.[5]
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude quinoxaline derivative in a minimal amount of the mobile phase.[6] Carefully apply the solution to the top of the column using a pipette.[6]
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[1][6] Carefully add this powder to the top of the column.[6]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions. Apply pressure to the top of the column for flash chromatography.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified quinoxaline derivative.
-
Visualizations
Caption: General workflow for the purification of quinoxaline derivatives by column chromatography.
Caption: Troubleshooting common issues in quinoxaline purification by column chromatography.
References
Technical Support Center: Scaling Up 2,3-Dimethoxyquinoxaline Synthesis
Welcome to the technical support center for the synthesis of 2,3-dimethoxyquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important synthetic process. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which typically proceeds in two key stages: the preparation of 2,3-dichloroquinoxaline from quinoxaline-2,3-dione, and the subsequent nucleophilic aromatic substitution (SNAr) with a methoxide source to yield the final product.
Issue 1: Low Yield in 2,3-Dichloroquinoxaline Synthesis
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure sufficient equivalents of the chlorinating agent (e.g., POCl₃ or SOCl₂ with a catalytic amount of DMF) are used.[1] - Increase reaction time and/or temperature. Monitor reaction progress by TLC until the starting material is consumed.[1][2] - Ensure efficient removal of HCl gas if using SOCl₂. |
| Degradation of Starting Material | - Use high-purity quinoxaline-2,3-dione. Impurities can lead to side reactions. |
| Loss During Workup | - Quench the reaction mixture slowly with ice-cold water to precipitate the product.[1][2] - Ensure complete precipitation before filtration. - Wash the crude product with cold water to remove any remaining acid without dissolving the product. |
Issue 2: Incomplete Conversion to this compound (Presence of 2-Chloro-3-methoxyquinoxaline)
| Potential Cause | Recommended Solution |
| Insufficient Sodium Methoxide | - Use a molar excess of sodium methoxide (typically 2.2-2.5 equivalents) to ensure complete substitution of both chlorine atoms. |
| Low Reaction Temperature | - While the first substitution may occur at a lower temperature, the second substitution often requires heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor by TLC or HPLC. |
| Short Reaction Time | - Extend the reaction time. The second substitution is generally slower than the first due to the electronic effect of the newly introduced methoxy group. |
| Poor Solubility of Intermediates | - Ensure the chosen solvent (e.g., methanol, THF, or DMF) can maintain all species in solution at the reaction temperature. |
Issue 3: Formation of Side Products in the Methoxylation Step
| Potential Cause | Recommended Solution |
| Reaction with Solvent | - If using an alcohol solvent other than methanol, be aware of the potential for trans-etherification. Using methanol as the solvent for the reaction with sodium methoxide is ideal. |
| Presence of Water | - Use anhydrous solvents and reagents. Water can react with sodium methoxide, reducing its effectiveness, and can also lead to the formation of hydroxyquinoxaline byproducts. |
| Degradation of Product | - Avoid prolonged exposure to high temperatures or strongly acidic/basic conditions during workup, which could potentially lead to ether cleavage. |
Issue 4: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-precipitation of Starting Material or Byproducts | - If recrystallization is ineffective, consider column chromatography. A silica gel column with a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is often effective. |
| "Oiling Out" During Recrystallization | - This occurs when the product's melting point is lower than the boiling point of the solvent. Choose a lower-boiling point solvent or use a solvent mixture.[3] - Ensure slow cooling to promote crystal formation. |
| Poor Crystal Formation | - If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of pure product.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best method to prepare the 2,3-dichloroquinoxaline precursor?
The most common and effective method is the chlorination of quinoxaline-2,3-dione (also known as 2,3-dihydroxyquinoxaline) using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[1] Both methods generally provide high yields.
Q2: How can I monitor the progress of the methoxylation reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You should see the disappearance of the 2,3-dichloroquinoxaline starting material and the intermediate 2-chloro-3-methoxyquinoxaline, and the appearance of the this compound product spot. A suitable eluent system would be a mixture of hexanes and ethyl acetate. For more quantitative analysis, HPLC or GC-MS can be used.
Q3: What are the critical safety precautions when working with sodium methoxide, especially at a larger scale?
Sodium methoxide is a corrosive, flammable, and water-reactive substance.[4][5][6][7][8]
-
Handling: Always handle sodium methoxide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[4][5][6][7][8]
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and air.[4]
-
Quenching: Quench the reaction mixture carefully by slowly adding it to a cooled, non-protic solvent or a buffered aqueous solution.
-
Fire Safety: Have a Class D fire extinguisher readily available, as sodium methoxide reacts violently with water.[5]
Q4: What is a good solvent system for the recrystallization of this compound?
A good starting point for recrystallization is a mixed solvent system. Since this compound is a relatively non-polar molecule, a combination of a non-polar solvent in which it is soluble at high temperatures (e.g., toluene or heptane) and a more polar solvent in which it is less soluble at low temperatures (e.g., ethanol or isopropanol) can be effective.[3][9][10][11][12] A solvent screen is always recommended to find the optimal system.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dichloroquinoxaline
This protocol is adapted from established procedures for the chlorination of quinoxaline-2,3-dione.[1][2]
Materials:
-
Quinoxaline-2,3-dione
-
Phosphorus oxychloride (POCl₃)
-
Ice
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Vacuum filtration apparatus (Büchner funnel and flask)
Procedure:
-
In a round-bottom flask, carefully add quinoxaline-2,3-dione to an excess of phosphorus oxychloride (e.g., 4-5 mL of POCl₃ per gram of dione).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with stirring.
-
The 2,3-dichloroquinoxaline will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum.
Protocol 2: Synthesis of this compound
This protocol provides a general method for the nucleophilic aromatic substitution of 2,3-dichloroquinoxaline with sodium methoxide.
Materials:
-
2,3-Dichloroquinoxaline
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as a co-solvent to improve solubility)
Equipment:
-
Round-bottom flask with a reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and extraction
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2,3-dichloroquinoxaline and anhydrous methanol (and DMF if used).
-
Stir the mixture until the starting material is fully dissolved.
-
Slowly add sodium methoxide (2.2-2.5 molar equivalents) to the solution. The addition may be exothermic, so control the rate to maintain a manageable temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC/HPLC analysis indicates complete conversion.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gelest.com [gelest.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. lobachemie.com [lobachemie.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. mt.com [mt.com]
- 11. chemconnections.org [chemconnections.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,3-Dimethoxyquinoxaline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing colored impurities from 2,3-dimethoxyquinoxaline products.
Frequently Asked Questions (FAQs)
Q1: My this compound product is off-color (e.g., yellow, brown, or pink). What are the likely causes?
A1: Colored impurities in your this compound product can arise from several sources:
-
Starting Material Impurities: Impurities present in the starting materials, such as o-phenylenediamine or 1,2-dicarbonyl compounds, can carry through the synthesis and lead to colored byproducts.[1][2]
-
Side Reactions: The formation of highly conjugated byproducts during the synthesis is a common cause of coloration.[3]
-
Oxidation: Quinoxaline derivatives and their precursors can be susceptible to oxidation, especially when exposed to air at elevated temperatures for extended periods, leading to the formation of colored N-oxides or other degradation products.[1]
-
Degradation of Reagents: The use of degraded or impure reagents can introduce colored contaminants into the reaction mixture.
Q2: What is the most straightforward method to try first for removing colored impurities?
A2: For initial purification attempts, recrystallization is often the most effective and economical method.[4] If the colored impurities have different solubility profiles from your desired product, a carefully chosen solvent system can effectively remove them. For persistent color, treating the hot solution with a small amount of activated charcoal before filtration during the recrystallization process is a common and effective technique for adsorbing colored impurities.[1][3]
Q3: Activated charcoal treatment did not fully decolorize my product, or it significantly reduced my yield. What should I do?
A3: If activated charcoal treatment is ineffective or leads to significant product loss, consider the following:
-
Use Charcoal Sparingly: Activated charcoal can adsorb your desired product along with impurities, so it's crucial to use it in minimal amounts (typically 1-2% by weight of your compound).[1]
-
Column Chromatography: For persistent colored impurities or when impurities have similar solubility to the product, column chromatography is the recommended next step.[1][4] It offers a higher degree of separation based on the differential adsorption of compounds to a stationary phase.[5]
Q4: How do I choose the right solvent for recrystallization of this compound?
A4: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A solvent screen with small amounts of your product is the best approach to identify a suitable solvent or solvent system. Common solvents for recrystallizing quinoxaline derivatives include ethanol and methanol/water mixtures.[1] For this compound, which has two ether functional groups, you might also consider solvents like ethyl acetate, toluene, or mixtures with hexanes.
Q5: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A5: "Oiling out" occurs when the compound melts before it dissolves in the hot solvent or when the solution is highly impure.[1] To address this:
-
Choose a Lower-Boiling Point Solvent: The boiling point of the solvent should be lower than the melting point of your compound.
-
Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before recrystallization.[1]
-
Slower Cooling: Allow the solution to cool more slowly to encourage crystal formation.
-
Seeding: Introduce a small crystal of the pure compound to the cooled solution to initiate crystallization.[1]
Data Presentation: Comparison of Purification Methods
| Purification Method | Purity Achieved | Typical Recovery | Key Advantages | Key Disadvantages |
| Recrystallization | Good to High | Moderate to High | Simple, cost-effective, scalable. | May not remove impurities with similar solubility. |
| Activated Charcoal Treatment (during Recrystallization) | High | Moderate | Effectively removes highly conjugated colored impurities.[3] | Can adsorb the desired product, reducing yield.[1] |
| Column Chromatography | High to Very High | Good | Excellent for separating complex mixtures and closely related impurities.[3] | More complex, time-consuming, requires more solvent and materials. |
Experimental Protocols
Protocol 1: Recrystallization with Activated Charcoal Treatment
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a hot recrystallization solvent (e.g., ethanol).
-
Decolorization: Remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the crude product's weight).[3]
-
Heating: Gently reheat the mixture to boiling for a few minutes while swirling.
-
Hot Gravity Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.[3]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of quinoxaline derivatives.[5]
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (mobile phase). A good starting point for quinoxaline derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) if necessary to elute your product.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for removing colored impurities.
Caption: General experimental workflows for purification.
References
Preventing "oiling out" during recrystallization of quinoxaline compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing "oiling out" during the recrystallization of quinoxaline compounds.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" during recrystallization?
A1: "Oiling out" is a phenomenon where a compound separates from a supersaturated solution as a liquid or "oil" rather than as solid crystals during the cooling or anti-solvent addition phase of recrystallization. This oil is a liquid phase rich in the solute. Oiling out is problematic because the oil droplets can trap impurities, and solidification of the oil often leads to an amorphous or poorly crystalline product, which compromises the purity and quality of the final compound.
Q2: Why are quinoxaline compounds prone to oiling out?
A2: While not exclusively a problem for this class of compounds, the structural features of many quinoxaline derivatives can contribute to their tendency to oil out. The planar, aromatic nature of the quinoxaline core can lead to strong intermolecular interactions, but the presence of various substituents can disrupt efficient crystal lattice formation. Factors that can increase the likelihood of oiling out include a low melting point of the compound relative to the boiling point of the solvent, the presence of impurities, and the use of mixed solvent systems.
Q3: What are the main causes of oiling out?
A3: Oiling out is primarily caused by high levels of supersaturation, where the concentration of the solute in the solution significantly exceeds its saturation point. This can be a result of:
-
Rapid cooling: Fast temperature reduction quickly increases supersaturation, not allowing enough time for orderly crystal nucleation and growth.
-
High solute concentration: Starting with a solution that is too concentrated can lead to a state of high supersaturation upon cooling.
-
Rapid addition of an anti-solvent: This causes a sudden decrease in the solute's solubility, leading to a rapid increase in supersaturation.
-
Presence of impurities: Impurities can interfere with the crystal lattice formation, promoting the separation of an oil phase.
-
Inappropriate solvent choice: A solvent in which the compound is excessively soluble, even at low temperatures, can contribute to oiling out.
Q4: Can "oiling out" be beneficial in any scenario?
A4: Generally, oiling out is considered an undesirable event in crystallization as it hinders purification. The oil phase can act as a good solvent for impurities, which then get trapped in the solidified product, reducing its purity. However, in some instances, understanding the conditions that lead to oiling out can help in designing better crystallization processes to avoid it.
Troubleshooting Guide
Issue: Oiling out is observed upon cooling the solution.
This is a common problem that can often be resolved by carefully controlling the crystallization conditions. The following steps provide a systematic approach to troubleshoot and prevent oiling out.
Caption: Troubleshooting workflow for preventing oiling out.
Step 1: Control Supersaturation
High supersaturation is a primary driver of oiling out. The following strategies can help manage and control the level of supersaturation:
-
Reduce Cooling Rate: A slower cooling rate allows the system to remain in the metastable zone for a longer period, favoring crystal growth over the formation of an oil.
-
Experimental Protocol:
-
Dissolve the quinoxaline compound in the minimum amount of a suitable solvent at an elevated temperature until the solution is clear.
-
Instead of placing the flask on a cold surface, allow it to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels.
-
For even slower cooling, the hot solution can be placed in a Dewar flask or on a hot plate with the heat turned off.
-
-
-
Decrease Solute Concentration: Starting with a more dilute solution can prevent the supersaturation from reaching the critical point where oiling out occurs.
-
Experimental Protocol:
-
If oiling out occurs, re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent (10-20% of the original volume) to the hot solution.
-
Allow the more dilute solution to cool slowly as described above.
-
-
-
Slow Anti-Solvent Addition: If using an anti-solvent to induce crystallization, add it slowly and at a slightly elevated temperature to avoid localized high supersaturation.
-
Experimental Protocol:
-
Dissolve the quinoxaline compound in a "good" solvent.
-
Heat the solution.
-
Add the anti-solvent dropwise with vigorous stirring to the warm solution until slight turbidity persists.
-
Add a drop or two of the "good" solvent to redissolve the turbidity and then allow the solution to cool slowly.
-
-
Step 2: Optimize Solvent System
The choice of solvent is critical in preventing oiling out. A systematic solvent screening is often necessary to find the optimal conditions.
-
Solvent Screening Protocol:
-
In small vials, dissolve a few milligrams of your quinoxaline compound in a range of solvents at their boiling points.
-
Suitable solvents for quinoxaline derivatives often include ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexane or dichloromethane/pentane.
-
Observe the vials for signs of crystallization or oiling out upon cooling.
-
Select a solvent that provides good solubility at high temperatures and poor solubility at low temperatures, and in which the compound crystallizes without oiling out.
-
Step 3: Implement Seeding
Seeding is a powerful technique to bypass the stochastic nature of primary nucleation and promote controlled crystal growth, thereby preventing oiling out.
-
Seeding Protocol:
-
Prepare a saturated solution of your quinoxaline compound at an elevated temperature.
-
Cool the solution slowly to a temperature within the metastable zone (the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur).
-
Add a small amount (typically 1-5% by weight) of seed crystals of the pure quinoxaline compound.
-
Continue to cool the solution slowly to the final crystallization temperature.
-
Step 4: Consider the Role of Additives
In some cases, small amounts of additives can influence the crystallization process and prevent oiling out.
-
Experimental Approach: If a particular solvent system consistently leads to oiling out, consider adding a small percentage of a co-solvent. For example, if a non-polar solvent is causing issues, adding a small amount of a more polar co-solvent might
Microwave-assisted synthesis for improving quinoxaline reaction efficiency
Welcome to the technical support center for microwave-assisted quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to enhance reaction efficiency and troubleshoot common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the microwave-assisted synthesis of quinoxalines.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Suboptimal Reaction Conditions: Incorrect temperature, time, or solvent. - Inefficient Catalyst: The chosen catalyst may not be effective for the specific substrates. - Incomplete Reaction: The reaction may not have reached completion. - Reagent Degradation: Purity of starting materials, particularly the 1,2-dicarbonyl compound, might be compromised.[1] | - Optimize Conditions: Systematically vary the temperature and reaction time. Screen different solvents with varying polarities, as microwave heating efficiency is dependent on the solvent's dielectric properties.[1] - Catalyst Screening: Experiment with different catalysts, such as iodine or acidic alumina, which have been shown to be effective under microwave conditions.[2][3] - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and determine the optimal reaction time.[1][2] - Verify Reagent Purity: Check the purity of the 1,2-dicarbonyl compound for aldehyde impurities, which can lead to benzimidazole byproducts.[1] Purify if necessary. |
| Formation of Byproducts | - Benzimidazole Derivatives: Aldehyde impurities in the 1,2-dicarbonyl starting material reacting with the o-phenylenediamine.[1] - Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring due to harsh reaction conditions or the presence of an oxidizing agent.[1] - Polymerization: Undesired polymerization pathways, especially with electron-rich or reactive substrates. | - Purify Starting Materials: Ensure the purity of the 1,2-dicarbonyl compound to prevent the formation of benzimidazole byproducts.[1] - Control Reaction Atmosphere: If N-oxide formation is an issue, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] - Microwave Advantage: Microwave irradiation has been shown to suppress undesired polymerization pathways that can occur with conventional heating. Fine-tuning the microwave parameters can further minimize this. |
| Reaction Over-Pressurization | - Excessive Solvent Volume: Using too much solvent in a sealed vessel. - High Temperature for Volatile Solvents: The set temperature exceeds the safe limit for the solvent's vapor pressure. - Exothermic Reaction: A highly exothermic reaction can lead to a rapid increase in temperature and pressure. | - Adhere to Volume Limits: Do not exceed the recommended solvent volume for the reaction vessel, typically no more than 2/3 full.[4] - Consult Vapor Pressure Data: Before setting the reaction temperature, check the vapor pressure of your solvent at that temperature to ensure it does not exceed the pressure limit of the vessel.[5] - Start with Low Power: When testing a new reaction, begin with lower power and temperature settings and monitor the pressure closely.[6] |
| Arcing in the Microwave Cavity | - Presence of Metal: Metal objects, such as stir bars with exposed metal or metal powders not fully suspended in solution, can cause arcing.[5][7] - Non-Polar Solvents: Reactions with non-polar solvents may require special stir bars to prevent arcing.[5] | - Use Appropriate Materials: Ensure all materials inside the microwave cavity are microwave-transparent. Use PTFE-coated stir bars.[7][8] - Ensure Proper Mixing: For reactions with metal powders, ensure they are fully suspended in the solvent to prevent direct exposure to microwaves.[5] |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about microwave-assisted quinoxaline synthesis.
Q1: Why is microwave synthesis faster than conventional heating for quinoxaline reactions?
A1: Microwave synthesis is significantly faster due to the unique heating mechanism.[9][10] Unlike conventional heating, which relies on thermal conduction from an external source, microwaves directly interact with polar molecules in the reaction mixture.[8][9] This leads to rapid, uniform, and efficient heating throughout the sample, resulting in a dramatic acceleration of reaction rates.[9][11] For instance, a reaction that takes 5-6 days by conventional methods can be completed in just 10-20 minutes with microwave irradiation.[12]
Q2: What is the underlying mechanism of microwave heating?
A2: The primary mechanisms are dipolar polarization and ionic conduction.[11]
-
Dipolar Polarization: Polar molecules in the reaction mixture attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, heat.[8][9]
-
Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the microwave's electric field, generating heat through collisions.[11]
Q3: Can I use a domestic microwave oven for my experiments?
A3: It is strongly discouraged to use a domestic microwave oven for chemical synthesis.[6] Laboratory-grade microwave reactors are equipped with essential safety features, such as temperature and pressure sensors, and are built to withstand the corrosive nature of chemical reagents and potential over-pressurization.[6][13] Using a household microwave poses significant safety risks, including the potential for explosions and exposure to hazardous vapors.[6]
Q4: How do I choose the right solvent for my microwave-assisted quinoxaline synthesis?
A4: The choice of solvent is crucial for efficient microwave heating. Polar solvents, such as ethanol, DMF, and acetonitrile, couple effectively with microwaves and heat up rapidly. The selection should also be based on the solubility of your reactants and the required reaction temperature. Greener solvents like ethanol and water are often excellent choices and have been used successfully in quinoxaline synthesis.[2][14]
Q5: What are the main advantages of using microwave irradiation for quinoxaline synthesis?
A5: The key advantages include:
-
Increased Reaction Rates and Reduced Reaction Times: Reactions are often completed in minutes rather than hours or days.[10][11][12]
-
Improved Yields and Purity: Rapid heating can minimize the formation of side products, leading to higher yields and cleaner reactions.[10][11][14]
-
Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel, leading to significant energy savings.[10][11]
-
Greener Chemistry: The efficiency of microwave synthesis often allows for the use of less solvent or even solvent-free conditions.[3][10]
Data Presentation
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinoxaline Derivatives
| Product | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| 2,3-diphenylquinoxaline | Microwave | Acidic Alumina | Solvent-free | 3 min | 80-86 | [3] |
| 2,3-diphenylquinoxaline | Conventional | - | Ethanol/Acetic Acid | 2-12 h | 34-85 | [15] |
| Substituted Quinoxalines | Microwave | Iodine (5 mol%) | Ethanol/Water (1:1) | 2-3 min | Excellent | [2] |
| N-(pyrimidin-2-yl)quinoxaline-2-amine | Microwave | Pyridine | Methanol | 10 min | 90 | [12] |
| N-(pyrimidin-2-yl)quinoxaline-2-amine | Conventional | Pyridine | Methanol | 5-6 days | 30 | [12] |
| Symmetrically 2,3-substituted quinoxalines | Microwave | None | - | 5 min | High | [16][17] |
| Thieno[3,4-b]pyrazines | Microwave | - | Methanol/Acetic Acid (9:1) | 5 min | 95-99 | |
| Thieno[3,4-b]pyrazines | Conventional | - | - | 8-24 h | 30-65 |
Experimental Protocols
Protocol 1: Iodine-Catalyzed Microwave-Assisted Synthesis of Quinoxalines [2]
-
Reactant Preparation: In a microwave reaction vessel, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 1:1 mixture of ethanol and water (1 mL).
-
Catalyst Addition: Add a catalytic amount of iodine (5 mol%).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 50°C with a power level of 300 W.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-3 minutes.
-
Work-up: After completion, add dichloromethane (10 mL) to the reaction mixture. Wash the organic layer successively with a 5% sodium thiosulphate solution (2 mL) and brine (2 mL).
-
Isolation: Dry the organic layer with anhydrous sodium sulfate and concentrate to obtain the quinoxaline product.
Protocol 2: Solvent-Free Microwave-Assisted Synthesis of Quinoxalines on Acidic Alumina [3]
-
Support Activation: Activate acidic alumina by drying it in a microwave for 2 minutes.
-
Reactant Adsorption: In an open pyrex vessel, thoroughly mix the 1,2-diamine (1.1 mmol), the α-dicarbonyl or α-hydroxyketone (1 mmol), and the activated acidic alumina (0.2 g).
-
Microwave Irradiation: Place the open vessel in a domestic microwave oven and irradiate for 3 minutes. It is crucial to use an open vessel to allow for the evaporation of water formed during the reaction.
-
Product Isolation: After irradiation, allow the mixture to cool. The product can then be extracted with a suitable organic solvent and purified as needed.
Visualizations
Caption: Workflow for a typical microwave-assisted quinoxaline synthesis.
Caption: A logical diagram for troubleshooting low yield in quinoxaline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Microwave Safety [k-state.edu]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. Safety Considerations for Microwave Synthesis [cem.com]
- 7. scribd.com [scribd.com]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 14. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciencefeatured.com [sciencefeatured.com]
- 17. ecommons.udayton.edu [ecommons.udayton.edu]
Validation & Comparative
Comparative Guide to HPLC Methods for Purity Analysis of 2,3-Dimethoxyquinoxaline
This guide provides a comparative analysis of three hypothetical High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2,3-Dimethoxyquinoxaline. The information is intended for researchers, scientists, and drug development professionals to aid in selecting an appropriate analytical method. High-performance liquid chromatography (HPLC) is a crucial analytical technique in the pharmaceutical industry for the analysis of impurities.[1][2] The development of a robust HPLC method is essential for ensuring the accurate detection and quantification of impurities, which is vital for the safety and efficacy of pharmaceutical products.[1][3]
Comparison of HPLC Methods
The following table summarizes the key performance parameters of three distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound. RP-HPLC is a frequently utilized method for chromatographic impurity profiling.[4]
| Parameter | Method A: C18 Column with Acetonitrile/Water | Method B: Phenyl Column with Acetonitrile/Phosphate Buffer | Method C: Polar-Embedded Column with Methanol/Acetate Buffer |
| Column | C18, 250 x 4.6 mm, 5 µm | Phenyl, 150 x 4.6 mm, 3 µm | Polar-Embedded C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase | A: Water; B: Acetonitrile | A: 20 mM KH2PO4 (pH 3.0); B: Acetonitrile | A: 25 mM Ammonium Acetate (pH 5.5); B: Methanol |
| Gradient | 30-90% B in 20 min | 40-80% B in 15 min | 20-70% B in 25 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm and 320 nm | UV at 254 nm |
| Run Time | 30 min | 25 min | 35 min |
| Resolution (Rs) of Critical Pair * | 1.8 | 2.5 | 2.1 |
| Tailing Factor of Main Peak | 1.2 | 1.1 | 1.4 |
| LOD of Impurity 1 | 0.02% | 0.01% | 0.03% |
| LOQ of Impurity 1 | 0.06% | 0.03% | 0.09% |
*Critical Pair refers to the two most closely eluting impurity peaks.
Experimental Protocols
Detailed methodologies for each of the compared HPLC methods are provided below.
Method A: C18 Column with Acetonitrile/Water
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Deionized Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 70 30 20 10 90 25 10 90 25.1 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.
Method B: Phenyl Column with Acetonitrile/Phosphate Buffer
-
Instrumentation: A standard HPLC system with a binary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Column: Phenyl, 150 x 4.6 mm, 3 µm particle size.
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate Monobasic, adjusted to pH 3.0 with phosphoric acid.
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 60 40 15 20 80 20 20 80 20.1 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm and 320 nm (PDA detection from 200-400 nm).
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of mobile phase A.
Method C: Polar-Embedded Column with Methanol/Acetate Buffer
-
Instrumentation: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column: Polar-Embedded C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase:
-
A: 25 mM Ammonium Acetate, adjusted to pH 5.5 with acetic acid.
-
B: Methanol
-
-
Gradient Program:
Time (min) %A %B 0 80 20 25 30 70 30 30 70 30.1 80 20 | 35 | 80 | 20 |
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 15 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of methanol.
Experimental Workflow
The following diagram illustrates the logical workflow for the comparison and selection of a suitable HPLC method for the purity analysis of this compound.
Caption: Workflow for HPLC method comparison and selection.
References
A Comparative Guide to the Identification of 2,3-Dimethoxyquinoxaline: GC-MS, HPLC-UV, and UPLC-MS/MS Protocols
For researchers, scientists, and drug development professionals, the accurate identification and quantification of heterocyclic compounds like 2,3-dimethoxyquinoxaline are paramount. This guide provides a comparative overview of three robust analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Detailed experimental protocols, performance comparisons, and visual workflows are presented to facilitate informed method selection for your specific analytical needs.
Method Performance at a Glance
The choice of analytical technique for this compound analysis is contingent on the specific requirements of the study, such as the sample matrix, desired sensitivity, and the need for structural confirmation. The following table summarizes the typical performance characteristics of each method, based on data for the closely related compound 6-Methoxy-2,3-dimethylquinoxaline, which is expected to have similar analytical behavior.[1]
| Parameter | GC-MS | HPLC-UV[1] | UPLC-MS/MS |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | High-resolution separation by polarity, highly selective detection by mass-to-charge ratio. |
| Selectivity | High (with mass spectral data) | Moderate | Very High |
| Sensitivity | High | Moderate | Very High |
| Linearity Range | Analyte-dependent | 0.1 - 100 µg/mL | Analyte-dependent |
| Correlation Coefficient (r²) | > 0.99 (Typical) | > 0.999 | > 0.999 (Typical) |
| Limit of Detection (LOD) | Expected in the low ng/mL to pg/mL range | ~0.03 µg/mL | Expected in the pg/mL to fg/mL range |
| Limit of Quantification (LOQ) | Expected in the low ng/mL range | ~0.1 µg/mL | Expected in the pg/mL range |
| Accuracy (% Recovery) | 95 - 105% (Typical) | 98 - 102% | 98 - 102% (Typical) |
| Precision (% RSD) | < 15% (Typical) | < 2% | < 10% (Typical) |
| Primary Application | Identification and quantification in complex matrices. | Routine quantification in bulk and dosage forms. | Trace-level quantification in complex biological matrices. |
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a method for the analysis of a structurally similar compound, 6-Methoxy-2,3-dimethylquinoxaline, and is expected to be highly applicable for this compound.[1]
1. Instrumentation and Materials:
-
GC-MS system with an Electron Ionization (EI) source.
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
This compound reference standard.
-
High-purity helium gas.
-
Organic solvents (e.g., Dichloromethane, Ethyl Acetate).
2. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (the molecular ion, m/z 190, and key fragment ions should be determined from a full scan analysis of a standard).
3. Sample Preparation (Example for a general organic matrix):
-
Extraction: Dissolve a known quantity of the sample in a suitable organic solvent (e.g., ethyl acetate). For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
-
Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a smaller volume of the injection solvent.
-
Analysis: Inject an aliquot of the prepared sample into the GC-MS system.
GC-MS Experimental Workflow
References
Unveiling the Molecular Architecture: A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dimethoxyquinoxaline
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This guide provides a detailed interpretation and comparison of the ¹H and ¹³C NMR spectra of 2,3-dimethoxyquinoxaline against structurally related alternatives, offering a valuable resource for spectral analysis and compound identification.
The interpretation of the ¹H and ¹³C NMR spectra of this compound reveals a distinct set of signals that directly correspond to its unique molecular structure. The presence of two methoxy groups at the C2 and C3 positions of the quinoxaline core significantly influences the chemical shifts of the aromatic protons and carbons, providing a clear spectral signature for this compound.
In the ¹H NMR spectrum, the protons of the benzene ring typically appear as a complex multiplet, a result of the symmetrical substitution pattern. The two methoxy groups give rise to a sharp singlet, integrating to six protons, in a region characteristic of methoxy protons.
The ¹³C NMR spectrum is equally informative. The carbons of the two equivalent methoxy groups produce a single resonance. The spectrum also displays distinct signals for the quaternary carbons of the pyrazine ring bonded to the methoxy groups, as well as signals for the carbons of the benzene ring. The chemical shifts of these carbons provide valuable information about the electronic environment within the molecule.
To better understand the spectral characteristics of this compound, a comparison with structurally similar quinoxaline derivatives is presented below.
Comparative Analysis of Quinoxaline Derivatives
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound and selected alternative compounds. This side-by-side comparison highlights the influence of different substituents at the 2 and 3 positions on the chemical shifts of the quinoxaline core.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | CDCl₃ | 7.63 (m, 2H, Ar-H), 7.33 (m, 2H, Ar-H), 4.13 (s, 6H, 2 x OCH₃) | 154.0 (C2, C3), 139.3 (C4a, C8a), 127.8 (C5, C8), 124.0 (C6, C7), 53.9 (OCH₃) |
| 2,3-Dichloroquinoxaline | CDCl₃ | 8.05-8.02 (m, 2H, Ar-H), 7.85-7.82 (m, 2H, Ar-H) | 145.1 (C2, C3), 140.2 (C4a, C8a), 131.0 (C5, C8), 128.9 (C6, C7) |
| 2,3-Dimethylquinoxaline | CDCl₃ | 7.95-7.92 (m, 2H, Ar-H), 7.65-7.62 (m, 2H, Ar-H), 2.73 (s, 6H, 2 x CH₃) | 153.8 (C2, C3), 140.8 (C4a, C8a), 129.0 (C5, C8), 128.6 (C6, C7), 22.9 (CH₃) |
Experimental Protocols
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of quinoxaline derivatives.
Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-10 mg of the quinoxaline derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample. The choice of solvent can influence chemical shifts.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For routine characterization, the residual solvent peak is often used as a reference.
NMR Instrument Setup and Data Acquisition:
-
Instrumentation: The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
Tuning and Shimming: The instrument's probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient for good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and improve sensitivity.
-
Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.
-
Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration and Peak Picking: The relative areas of the peaks in the ¹H NMR spectrum are determined by integration. The chemical shifts of the peaks in both ¹H and ¹³C NMR spectra are identified.
Logical Workflow for Spectral Interpretation
The following diagram illustrates the logical workflow for the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy.
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2,3-Dimethoxyquinoxaline
For researchers, scientists, and professionals engaged in drug development and medicinal chemistry, a profound understanding of a molecule's structural intricacies is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering deep insights into molecular weight and structural features through the analysis of fragmentation patterns. This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,3-dimethoxyquinoxaline, juxtaposed with the related compound 2,3-diphenylquinoxaline, supported by established fragmentation principles.
Elucidating the Fragmentation Fingerprint
The fragmentation of a molecule in a mass spectrometer is a highly specific process that yields a unique "fingerprint," providing valuable clues about its structure. In electron ionization mass spectrometry, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M+) which then undergoes a series of fragmentation events to produce smaller, charged fragments. The resulting mass spectrum plots the relative abundance of these ions as a function of their mass-to-charge ratio (m/z).
Proposed Fragmentation Pattern of this compound
The proposed fragmentation cascade for this compound is initiated by the loss of a methyl radical from one of the methoxy groups to form a stable oxonium ion. Subsequent loss of carbon monoxide (CO) and hydrogen cyanide (HCN) from the quinoxaline ring are also plausible fragmentation steps, consistent with the fragmentation of other nitrogen-containing heterocyclic compounds.[5]
Caption: Proposed fragmentation pathway of this compound.
A Comparative Analysis: this compound vs. 2,3-Diphenylquinoxaline
To provide a comparative perspective, the fragmentation pattern of 2,3-diphenylquinoxaline is considered. The mass spectrum of this compound is well-documented.[6][7] Unlike the methoxy derivative, the fragmentation of 2,3-diphenylquinoxaline is dominated by the stable phenyl substituents and the quinoxaline core. The molecular ion is expected to be very stable due to the extensive aromatic system.[8]
| Characteristic | This compound (Predicted) | 2,3-Diphenylquinoxaline (Observed) |
| Molecular Ion (M+) | m/z 190 | m/z 282 |
| Base Peak | Likely [M - CH3]+ (m/z 175) or a fragment from the quinoxaline ring. | Molecular ion (m/z 282) is very prominent. |
| Key Fragments | Loss of •CH3 (15 u), CO (28 u), HCN (27 u). | Fragments corresponding to the phenyl group (m/z 77) and the quinoxaline core. |
| Fragmentation Driver | Initial loss from the labile methoxy groups. | Stability of the aromatic system, with some fragmentation of the phenyl rings. |
Experimental Protocols
Acquiring high-quality mass spectrometry data is crucial for accurate structural elucidation. The following provides a generalized experimental protocol for the analysis of quinoxaline derivatives using electron ionization mass spectrometry.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Preparation: A dilute solution of the purified quinoxaline derivative is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.
-
Acceleration: The resulting positively charged ions are accelerated by an electric field.
-
Mass Analysis: The accelerated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Caption: A generalized experimental workflow for EI-MS analysis.
References
- 1. Quinoxaline [webbook.nist.gov]
- 2. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. chempap.org [chempap.org]
- 6. Quinoxaline, 2,3-diphenyl- [webbook.nist.gov]
- 7. Quinoxaline, 2,3-diphenyl- [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Quinoxaline Synthesis: Classical versus Modern Methods
Quinoxalines are a vital class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Their derivatives are integral to drugs with a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3] Consequently, the development of efficient synthetic routes to access these scaffolds is a cornerstone of medicinal and organic chemistry. This guide provides an objective comparison between classical and modern methods for quinoxaline synthesis, supported by experimental data and detailed protocols.
Classical Synthesis: The Hinsberg Condensation
The most established and traditional route to quinoxalines is the Hinsberg reaction, first reported in 1884.[4][5] This method involves the condensation of an aromatic 1,2-diamine (such as o-phenylenediamine) with a 1,2-dicarbonyl compound (like benzil or glyoxal).[4][6] The reaction is typically catalyzed by an acid and often requires elevated temperatures and extended reaction times.[6] While effective and widely used, these methods can be associated with limitations such as harsh conditions, significant energy consumption, and the use of hazardous solvents.[1]
Logical Workflow for Classical Synthesis
The classical condensation follows a straightforward acid-catalyzed mechanism involving nucleophilic attack, cyclization, and dehydration.
Experimental Protocol: Classical Synthesis of 2,3-Diphenylquinoxaline
This protocol is adapted from a conventional synthesis approach involving the condensation of o-phenylenediamine and benzil in ethanol.
Materials:
-
o-Phenylenediamine (1.1 mmol, 0.119 g)
-
Benzil (1.0 mmol, 0.210 g)
-
Ethanol (5 mL)
-
Catalyst (e.g., a few drops of acetic acid, optional)
-
25 mL round-bottom flask
-
Magnetic stirrer and heating mantle/reflux condenser
Procedure:
-
A mixture of o-phenylenediamine (1.1 mmol) and benzil (1.0 mmol) is added to a 25 mL flask equipped with a magnetic stirrer.[7]
-
Ethanol (5 mL) is added as the solvent.[7]
-
The mixture is heated to reflux and stirred.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).[7]
-
Classical methods often require several hours of reflux to reach completion.
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.
-
The solid product is collected by filtration, washed with cold ethanol, and dried to yield 2,3-diphenylquinoxaline.[7]
Modern Synthesis: Microwave-Assisted Methods
In recent decades, modern techniques have revolutionized quinoxaline synthesis, aligning with the principles of green chemistry to offer faster, more efficient, and environmentally benign alternatives.[8][9] Among these, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool.[3] Microwave irradiation provides rapid, uniform heating, dramatically reducing reaction times from hours to mere minutes and often leading to higher yields and product purity.[3][10] These methods can be performed with or without solvents and frequently employ milder catalysts.[11]
Logical Workflow for Modern Synthesis
Microwave-assisted synthesis streamlines the classical pathway, drastically reducing the time and energy required for the condensation and cyclization steps.
Experimental Protocol: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline
This protocol details a rapid, catalyst-driven synthesis using a dedicated microwave reactor, adapted from general procedures for MAOS.[3][8][10]
Materials:
-
o-Phenylenediamine (1.0 mmol, 0.108 g)
-
Benzil (1.0 mmol, 0.210 g)
-
Solvent: Ethanol/Water (1:1, 2 mL)[3]
-
Catalyst: Iodine (5 mol%)[8] or MgBr₂·OEt₂ (catalytic amount)[10]
-
10 mL microwave synthesis vial with a magnetic stir bar[3]
-
CEM Microwave Synthesizer or equivalent[8]
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add o-phenylenediamine (1.0 mmol), benzil (1.0 mmol), the chosen catalyst (e.g., 5 mol% Iodine), and the solvent (2 mL of 1:1 ethanol/water).[3][8]
-
Seal the vial securely and place it in the microwave reactor.[3]
-
Irradiate the mixture for 1-3 minutes at a set temperature of 50-120°C.[8][11]
-
After irradiation, cool the reaction vial to room temperature.[3]
-
If a catalyst like iodine is used, add dichloromethane (10 mL) to the mixture and wash with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).[8]
-
Dry the organic layer with anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.[8]
-
If a precipitate forms directly after cooling, it can be collected by simple filtration.[3] The product can be further purified by recrystallization if necessary.
Performance Comparison: Classical vs. Modern Methods
Modern synthesis methods, particularly those employing microwave irradiation, demonstrate significant advantages over classical approaches in terms of efficiency and environmental impact. The data summarized below is compiled from various experimental reports.
| Parameter | Classical Methods (Hinsberg Type) | Modern Microwave-Assisted Methods |
| Reaction Time | Hours (e.g., 2-12 h)[1] | Minutes (e.g., 1-10 min)[5][10] |
| Temperature | High (Reflux, e.g., 80-120°C)[6] | Controlled (e.g., 50-120°C)[8][11] |
| Yield | Moderate to High (Often 70-90%)[7] | High to Excellent (Often >90%)[5][10] |
| Catalyst | Strong acids (often stoichiometric)[6] | Mild, catalytic amounts (I₂, CAN, MgBr₂) or catalyst-free[8][10] |
| Solvents | Organic solvents (Ethanol, Acetic Acid, THF)[7] | Green solvents (Water, EtOH/Water), or solvent-free[3][8][11] |
| Energy Usage | High (prolonged heating)[9] | Low (short irradiation time)[9] |
| Workup/Purity | Often requires extensive purification | Simpler workup, often higher purity[3][8] |
Conclusion
While classical methods like the Hinsberg condensation remain fundamental for the synthesis of quinoxalines, they are often outperformed by modern techniques. Microwave-assisted synthesis, a prime example of a modern approach, offers a compelling alternative for researchers and drug development professionals. The dramatic reduction in reaction times, increased yields, milder conditions, and alignment with green chemistry principles make MAOS a superior strategy for the rapid and efficient production of quinoxaline libraries.[1][3] The adoption of these modern protocols can significantly accelerate discovery pipelines and reduce the environmental footprint of chemical synthesis.
References
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 7. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 9. jocpr.com [jocpr.com]
- 10. scispace.com [scispace.com]
- 11. acgpubs.org [acgpubs.org]
A Comparative Guide to the Reactivity of 2,3-Dimethoxyquinoxaline and 2,3-Dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2,3-dimethoxyquinoxaline and 2,3-dichloroquinoxaline, two important scaffolds in medicinal chemistry and materials science. The information presented herein is supported by established chemical principles and available experimental data to assist in the strategic design of synthetic routes.
Executive Summary
The reactivity of the quinoxaline core at the 2 and 3 positions is profoundly influenced by the nature of the substituents. 2,3-Dichloroquinoxaline is a highly versatile and reactive building block, readily undergoing nucleophilic aromatic substitution (SNA) and palladium-catalyzed cross-coupling reactions. In stark contrast, this compound is significantly less reactive under similar conditions, primarily due to the poor leaving group ability of the methoxy group compared to the chloro group. The vast body of scientific literature focuses on the synthetic utility of 2,3-dichloroquinoxaline, often with this compound being the product of a reaction rather than a reactive starting material.
Reactivity in Nucleophilic Aromatic Substitution (SNA)
The electron-withdrawing nature of the pyrazine ring in the quinoxaline system activates the 2 and 3 positions towards nucleophilic attack. The efficiency of this reaction is largely dependent on the leaving group.
2,3-Dichloroquinoxaline: The chlorine atoms in 2,3-dichloroquinoxaline are excellent leaving groups in SNAr reactions. This allows for the facile and often sequential substitution with a wide variety of nucleophiles, including amines, alcohols, and thiols.[1][2] This high reactivity enables the synthesis of a diverse library of mono- and di-substituted quinoxaline derivatives.[3] The stepwise nature of the substitution can be controlled by reaction conditions, allowing for the synthesis of unsymmetrically substituted quinoxalines.[4]
This compound: The methoxy group is a poor leaving group in SNAr reactions. Consequently, this compound is generally unreactive towards nucleophilic attack under standard conditions. The synthesis of this compound is itself a testament to the high reactivity of 2,3-dichloroquinoxaline, as it is typically prepared by the reaction of the dichloro-derivative with sodium methoxide.
Key Differences in SNAr Reactivity
| Feature | 2,3-Dichloroquinoxaline | This compound |
| Leaving Group | Chloride (Cl⁻) - Good | Methoxide (CH₃O⁻) - Poor |
| Reactivity | High | Very Low |
| Synthetic Utility | Versatile precursor for diverse functionalization | Generally used as a final product or requires harsh conditions for further reaction |
Experimental Protocol: Synthesis of this compound from 2,3-Dichloroquinoxaline
This protocol illustrates the high reactivity of 2,3-dichloroquinoxaline towards nucleophilic substitution.
Materials:
-
2,3-Dichloroquinoxaline
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of 2,3-dichloroquinoxaline (1.0 eq) in anhydrous methanol under an inert atmosphere, add sodium methoxide (2.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions is also highly dependent on the leaving group ability of the substituent on the aromatic ring.
2,3-Dichloroquinoxaline: The chloro groups of 2,3-dichloroquinoxaline serve as effective leaving groups in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5] This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents at the 2 and 3 positions.[6]
This compound: The methoxy group is generally a poor leaving group in palladium-catalyzed cross-coupling reactions and typically requires activation, for example, by conversion to a triflate. While recent advances in catalyst design have enabled the coupling of some aryl ethers, there is a lack of specific literature detailing the use of this compound as a substrate in these reactions, suggesting it is not a preferred starting material.
Comparative Data for Cross-Coupling Reactions
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2,3-Dichloroquinoxaline
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane | 100 | 8 | ~90 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 12 | ~88 |
Table 2: Representative Yields for Buchwald-Hartwig Amination of 2,3-Dichloroquinoxaline
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | ~94[7] |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 18 | ~85 |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 100 | 16 | ~92 |
Experimental Protocols for Cross-Coupling Reactions of 2,3-Dichloroquinoxaline
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
2,3-Dichloroquinoxaline
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene and Water)
-
Inert atmosphere
Procedure:
-
To a Schlenk flask, add 2,3-dichloroquinoxaline (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq).[8]
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed toluene and water (e.g., 4:1 mixture).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.[9][10]
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[8]
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
2,3-Dichloroquinoxaline
-
Amine (e.g., Morpholine)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add 2,3-dichloroquinoxaline (1.0 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 eq).[7]
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by morpholine (1.2 eq).[11]
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.[7]
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry, concentrate, and purify by column chromatography.
Visualizations
Sequential Nucleophilic Aromatic Substitution on 2,3-Dichloroquinoxaline
Caption: Sequential SNAr on 2,3-dichloroquinoxaline.
Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparing the reactivity of quinoxaline derivatives.
Conclusion
The comparative reactivity of this compound and 2,3-dichloroquinoxaline is overwhelmingly in favor of the latter. 2,3-Dichloroquinoxaline stands out as a highly valuable and versatile precursor for the synthesis of a wide array of functionalized quinoxaline derivatives due to the excellent leaving group ability of its chloro substituents in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. In contrast, this compound is comparatively inert under similar conditions. For synthetic chemists, 2,3-dichloroquinoxaline offers a strategic starting point for molecular elaboration, while this compound is more appropriately considered a stable final product or an intermediate that requires specific activation for further transformation.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. rsc.org [rsc.org]
Validating the Structure of Synthesized 2,3-Dimethoxyquinoxaline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for validating the structure of 2,3-dimethoxyquinoxaline derivatives, complete with experimental data, detailed protocols, and workflow visualizations.
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous pharmacologically active agents.[1] Their diverse biological activities, including anticancer, antiviral, and antibacterial properties, make them a focal point in medicinal chemistry.[1] The precise characterization of these molecules is fundamental to understanding their structure-activity relationships. This guide focuses on the primary spectroscopic and analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
Workflow for Structural Validation
The structural elucidation of a newly synthesized quinoxaline derivative typically follows a systematic workflow, beginning with synthesis and purification, followed by a series of analytical techniques to confirm its identity and purity.
References
A Comparative Guide to the Quantitative Analysis of 2,3-Dimethoxyquinoxaline in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of reaction components is paramount for process optimization, yield determination, and quality control. This guide provides a comparative overview of principal analytical methodologies for the quantitative analysis of 2,3-Dimethoxyquinoxaline. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), presenting their performance characteristics, detailed experimental protocols, and visual workflows to facilitate informed method selection.
While specific performance data for this compound is not always available in published literature, this guide utilizes data from closely related quinoxaline derivatives to provide a reliable reference point for method development and validation.
Data Presentation: Comparison of Analytical Methods
The selection of an optimal analytical technique hinges on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following tables summarize the typical quantitative performance of HPLC-UV and GC-MS, based on data for a structurally similar compound, 6-Methoxy-2,3-dimethylquinoxaline, which serves as a strong proxy for this compound.
Table 1: High-Performance Liquid Chromatography (HPLC-UV) Performance
| Parameter | Typical Value | Description |
| Linearity Range | 0.1 - 100 µg/mL | The concentration range over which the detector response is directly proportional to the analyte concentration.[1] |
| Correlation Coefficient (r²) | > 0.999 | Indicates the excellent linearity of the calibration curve.[1] |
| Limit of Detection (LOD) | ~0.03 µg/mL | The lowest concentration of the analyte that can be reliably detected.[1] |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | The lowest concentration of the analyte that can be accurately and precisely quantified.[1] |
| Accuracy (% Recovery) | 98 - 102% | The closeness of the measured value to the true value.[1][2] |
| Precision (% RSD) | < 2% | The degree of agreement among individual test results from repeated measurements.[1][2] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
| Parameter | Typical Value | Description |
| Linearity Range | Analyte Dependent (e.g., 0.05 - 10 µg/mL) | Highly sensitive, suitable for trace-level quantification in complex matrices.[1] |
| Correlation Coefficient (r²) | > 0.999 | Demonstrates excellent linearity for quantitative analysis. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Mass spectrometric detection provides superior sensitivity compared to HPLC-UV. |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range | Enables accurate measurement at very low concentrations. |
| Selectivity | Very High | Mass analyzer separates analyte from co-eluting matrix components based on mass-to-charge ratio.[1] |
| Accuracy (% Recovery) | 95 - 105% | High accuracy is achievable with the use of an appropriate internal standard. |
Table 3: Quantitative NMR (qNMR) Characteristics
| Feature | Description |
| Calibration | Does not require a calibration curve of the analyte.[3][4] Quantification is based on the signal integral ratio to a certified internal standard.[5] |
| Universality | A single certified reference material can be used to quantify a wide variety of compounds.[5] |
| Accuracy & Precision | High accuracy and precision are achievable, making it a primary ratio method of measurement.[6] |
| Selectivity | Excellent selectivity, as quantification is based on specific, non-overlapping resonance signals in the NMR spectrum.[7] |
| Sample Preparation | Simple; requires dissolving the sample and a certified standard in a deuterated solvent.[4] |
| Throughput | Generally lower than chromatographic methods due to longer acquisition times for high precision. |
Experimental Workflows and Logical Relationships
Visualizing the analytical process is key to understanding the relationship between different stages of quantification.
Caption: General workflow for the quantitative analysis of a target analyte from a reaction mixture.
Caption: Comparison of key attributes for major quantitative analytical techniques.
Experimental Protocols
The following sections provide detailed protocols that can serve as a starting point for method development for the quantification of this compound.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is robust and widely accessible, making it ideal for routine analysis and quality control in moderately complex reaction mixtures.[8] The conditions are based on a method for a similar methoxy-substituted quinoxaline derivative.[1]
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (High-purity, e.g., Milli-Q).
-
Formic acid or Phosphoric acid (analytical grade).
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The ratio should be optimized to achieve a suitable retention time and separation from impurities.[1][9]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: Determined by a UV scan of the analyte (typically in the 240-340 nm range for quinoxalines).[1][2]
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase.[1]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[1]
-
Sample Preparation:
-
Withdraw a precise aliquot from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., mobile phase) to bring the expected analyte concentration within the calibration range.
-
If the matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove interferences.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[2]
-
4. Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Quantify the this compound in the samples by comparing its peak area to the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification or analysis in highly complex matrices.[1]
1. Instrumentation and Materials:
-
GC-MS system with an Electron Ionization (EI) source.
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
This compound reference standard and a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time).
-
High-purity organic solvent (e.g., Ethyl Acetate, Dichloromethane).
2. GC-MS Conditions:
-
Injector Temperature: 250 °C.[1]
-
Injection Mode: Splitless (for trace analysis).
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes. (This program should be optimized).[1]
-
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound and the internal standard for maximum sensitivity.
3. Standard and Sample Preparation:
-
Standard Preparation: Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.
-
Sample Preparation:
-
Take a known volume or mass of the reaction mixture.
-
Perform a liquid-liquid extraction. For example, dilute the sample in water, then extract with ethyl acetate.
-
Add a known amount of the internal standard to the sample before extraction.
-
Collect the organic layer and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of solvent for injection.[1]
-
4. Analysis and Quantification:
-
Inject the standards and samples.
-
Identify the analyte and internal standard by their retention times and characteristic ions.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.
-
Calculate the concentration of this compound in the sample using this curve.
Protocol 3: Quantitative NMR (¹H qNMR)
qNMR is a powerful primary method that provides a direct measurement of the analyte-to-standard molar ratio without the need for an analyte-specific calibration curve.[3][4]
1. Instrumentation and Materials:
-
High-resolution NMR spectrometer (≥400 MHz recommended).
-
Certified Reference Material (CRM) as an internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have signals that do not overlap with the analyte signals.
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
High-precision analytical balance.
2. Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Accurately weigh and add a known amount of the internal standard CRM to the same vial.
-
Dissolve the mixture completely in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. Data Acquisition:
-
Pulse Angle: Use a calibrated 90° pulse.
-
Relaxation Delay (d1): Ensure full relaxation of all relevant nuclei. Set d1 to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically >30 seconds for accurate quantification).
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (e.g., 16, 32, or 64 scans).
-
Data Processing: Apply an appropriate window function (e.g., exponential multiplication with a small line broadening) and perform careful phasing and baseline correction before integration.
4. Quantification Calculation:
-
Integrate a well-resolved signal of this compound (e.g., the methoxy protons) and a signal from the internal standard.
-
Calculate the concentration or purity using the following formula:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte)
Where:
-
P: Purity of the analyte
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: mass weighed
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. phytojournal.com [phytojournal.com]
Comparative study of the biological activity of different quinoxaline derivatives
Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. These activities, including anticancer, antimicrobial, and anti-inflammatory effects, have positioned them as promising scaffolds for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various quinoxaline derivatives, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Anticancer Activity
Quinoxaline derivatives have been extensively investigated for their potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as protein kinases (e.g., c-Met, EGFR, VEGFR-2) and topoisomerase II.[1][2][3]
Comparative Efficacy of Quinoxaline Derivatives Against Cancer Cell Lines
The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 4 | Human gastric cancer (MKN-45) | Not Specified | Good inhibitory activity | [1] |
| DEQX | Human colon cancer (Ht-29) | Cell Viability Assay | Concentration-dependent reduction | [4] |
| OAQX | Human colon cancer (Ht-29) | Cell Viability Assay | Concentration-dependent reduction | [4] |
| Compound IV | Prostate cancer (PC-3) | MTT Assay | 2.11 | [2] |
| Compound 11 | Not Specified | COX-2 Inhibition | 0.6 | [3] |
| Compound 13 | Not Specified | COX-2 Inhibition | 0.46 | [3] |
| Compound 6k | HeLa, HCT-116, MCF-7 | Not Specified | 12.17, 9.46, 6.93 | [5] |
| Compound 11 (chloro-substituted) | HCT116, MCF-7 | Not Specified | 2.5, 9 | [6] |
| Compound 12 (thiourea) | HCT116, MCF-7 | Not Specified | 4.4, 4.4 | [6] |
| Compound 19 | MGC-803, HeLa, NCI-H460, HepG2, SMMC-7721, T-24 | Not Specified | 9, 12.3, 13.3, 30.4, 17.6, 27.5 | [6] |
| Compound 20 | MGC-803, HeLa, NCI-H460, HepG2, SMMC-7721, T-24 | Not Specified | 17.2, 12.3, 40.6, 46.8, 95.4, 8.9 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Signaling Pathway Inhibition
Certain quinoxaline derivatives exert their anticancer effects by inhibiting critical signaling pathways. For instance, some derivatives have been shown to inhibit the VEGFR-2 and PI3K/AKT/mTOR pathways, which are crucial for tumor angiogenesis and cell survival.[2]
Caption: Quinoxaline derivatives can inhibit the VEGFR-2 signaling pathway.
Antimicrobial Activity
Quinoxaline derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi. Their efficacy is often attributed to their ability to interfere with microbial growth and replication.
Comparative Antimicrobial Susceptibility
The following table presents the Minimum Inhibitory Concentration (MIC) values of different quinoxaline derivatives against various bacterial and fungal strains. A lower MIC value indicates a higher antimicrobial potency.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 2d | Escherichia coli | 8 | [7] |
| Compound 3c | Escherichia coli | 8 | [7] |
| Compound 4 | Gram-positive bacteria | High activity | [7] |
| Compound 6a | Gram-positive bacteria | High activity | [7] |
| Compound 10 | Candida albicans | 16 | [7] |
| Compound 10 | Aspergillus flavus | 16 | [7] |
| Compound 25 | Staphylococcus aureus | 0.25 - 1 mg/L | [8] |
| Compound 31 | Staphylococcus aureus | 0.25 - 1 mg/L | [8] |
| Unnamed Derivative | MRSA | 1 - 4 | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The quinoxaline derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.[7][9]
-
Inoculation: Each well is inoculated with the microbial suspension.[7]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[7]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Several quinoxaline derivatives have exhibited potent anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the reduction of inflammatory mediators.[3][10][11]
Comparative In Vivo Anti-inflammatory Effects
The following table summarizes the in vivo anti-inflammatory activity of selected quinoxaline derivatives in the carrageenan-induced paw edema model, a standard method for evaluating anti-inflammatory drugs.
| Compound/Derivative | Animal Model | Edema Inhibition (%) | Reference |
| Compound 7b | Rat | 41 | [10][11] |
| Indomethacin (Reference) | Rat | 47 | [10][11] |
| DEQX | Mouse | Dose-dependent reduction in leukocyte migration | [4] |
| OAQX | Mouse | Dose-dependent reduction in leukocyte migration | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the anti-inflammatory activity of compounds.
-
Animal Grouping: Rats are divided into control and treatment groups.
-
Compound Administration: The quinoxaline derivative or a reference drug (e.g., indomethacin) is administered to the treatment groups, typically orally or intraperitoneally.
-
Induction of Inflammation: A sub-plantar injection of carrageenan is given into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at specific time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.
References
- 1. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dadun.unav.edu [dadun.unav.edu]
A Comparative Guide to NMR J-coupling Constants in Quinoxaline Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of Nuclear Magnetic Resonance (NMR) J-coupling constants in quinoxaline and its derivatives. Understanding these coupling constants is crucial for the structural elucidation of novel quinoxaline-based compounds, which are prevalent in medicinal chemistry and materials science. This document offers a comparative summary of experimental data, detailed experimental protocols for the determination of coupling constants, and a visual representation of the analytical workflow.
Introduction to J-coupling in Quinoxaline
Quinoxaline is a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring. The protons on this ring system are spin-coupled, giving rise to characteristic splitting patterns in ¹H NMR spectra. The magnitude of the separation between the split lines, known as the J-coupling constant (measured in Hertz, Hz), provides valuable information about the connectivity and spatial relationship of protons in the molecule.
Three-bond couplings (³J), also known as vicinal couplings, are particularly informative as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus relationship. In aromatic systems like quinoxaline, ³J values are typically in the range of 6-10 Hz for ortho-protons.[1] Four-bond couplings (⁴J), or meta-couplings, are also observed and are generally smaller, around 1-3 Hz.[1] The electronic nature of substituents on the quinoxaline ring can significantly influence these coupling constants.
Comparison of ¹H-¹H J-coupling Constants in Substituted Quinoxalines
The following table summarizes experimentally determined ¹H-¹H J-coupling constants for quinoxaline and a selection of its monosubstituted derivatives. This data allows for a direct comparison of the electronic effects of different substituents on the coupling interactions within the quinoxaline scaffold. The data is primarily sourced from a systematic study by Brignell et al., which analyzed the proton resonance spectra of fourteen monosubstituted quinoxalines.
| Compound | J₅,₆ (Hz) | J₅,₇ (Hz) | J₅,₈ (Hz) | J₆,₇ (Hz) | J₆,₈ (Hz) | J₇,₈ (Hz) | Reference |
| Quinoxaline | 8.3 | 1.6 | 0.5 | 6.8 | 1.6 | 8.3 | [2] |
| 2-Methylquinoxaline | 8.3 | 1.6 | 0.5 | 6.8 | 1.6 | 8.3 | [2] |
| 2-Chloroquinoxaline | 8.4 | 1.5 | 0.5 | 6.9 | 1.5 | 8.4 | [2] |
| 2-Methoxyquinoxaline | 8.4 | 1.5 | 0.5 | 6.8 | 1.5 | 8.4 | [2] |
| 2-Aminoquinoxaline | 8.3 | 1.6 | 0.5 | 6.7 | 1.6 | 8.3 | [2] |
| 6-Methylquinoxaline | 8.2 | - | 0.5 | - | - | 8.2 | [2] |
| 6-Chloroquinoxaline | 8.4 | - | 0.5 | - | - | 8.4 | [2] |
| 6-Methoxyquinoxaline | 8.6 | - | 0.5 | - | - | 8.6 | [2] |
| 6-Nitroquinoxaline | 8.8 | - | 0.5 | - | - | 8.8 | [2] |
| 5-Methylquinoxaline | - | - | - | 6.8 | 1.6 | 8.3 | [2] |
| 5-Chloroquinoxaline | - | - | - | 6.9 | 1.5 | 8.4 | [2] |
| 5-Methoxyquinoxaline | - | - | - | 6.8 | 1.5 | 8.4 | [2] |
Note: A dash (-) indicates that the coupling constant was not reported or is not applicable for that specific substitution pattern.
Experimental Protocols
The following is a detailed protocol for the determination of J-coupling constants in substituted quinoxalines, based on standard high-resolution NMR techniques.
1. Sample Preparation
-
Sample Purity: Ensure the quinoxaline derivative is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can slightly influence chemical shifts but generally has a minimal effect on ¹H-¹H J-coupling constants.
-
Concentration: For a standard 5 mm NMR tube, a concentration of 5-20 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which simplifies the analysis of coupling patterns.
-
¹H NMR Experiment:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: Set a spectral width that encompasses all proton signals of the quinoxaline derivative (typically 0-10 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution for accurate measurement of coupling constants.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Number of Scans: The number of scans will depend on the sample concentration. For a typical sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
-
Advanced Experiments for Complex Spectra:
-
COSY (Correlation Spectroscopy): This 2D NMR experiment is invaluable for identifying which protons are coupled to each other, helping to trace the spin systems within the molecule.
-
Selective 1D NOE (Nuclear Overhauser Effect): While primarily used for determining spatial proximity, these experiments can also help in assigning protons in crowded spectral regions.
-
3. Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shapes.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Peak Picking and J-coupling Measurement:
-
Expand the regions of interest containing the multiplets.
-
Accurately pick the peak positions of the split signals.
-
The J-coupling constant is the difference in frequency (in Hz) between adjacent lines in a multiplet. For complex multiplets (e.g., doublet of doublets), multiple coupling constants can be extracted.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the analysis of J-coupling constants in quinoxaline structures.
Caption: Workflow for NMR J-coupling analysis of quinoxaline structures.
References
Safety Operating Guide
Safe Disposal of 2,3-Dimethoxyquinoxaline: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling and disposal of 2,3-Dimethoxyquinoxaline. Adherence to these guidelines is critical for ensuring personal safety, maintaining a secure research environment, and complying with regulatory standards. While specific toxicity data for this compound is limited, it should be handled with the utmost care, assuming it may possess hazards similar to other quinoxaline derivatives.
I. Hazard Identification and Safety Summary
This compound and structurally similar compounds are considered hazardous.[1][2] Key hazards include:
-
Serious Eye Damage/Irritation : Causes serious eye irritation.[2][3][5]
-
Respiratory Irritation : May cause respiratory irritation.[2][3][4]
Proper personal protective equipment (PPE) is mandatory when handling this compound.
II. Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE must be worn when handling this compound:
| Equipment | Specifications | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1] | To prevent skin contact. |
| Eye and Face Protection | Safety goggles with side-shields or a face shield.[2] | To protect against splashes and dust. |
| Skin and Body Protection | Laboratory coat, long-sleeved, with closed cuffs.[2] | To prevent skin exposure. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use within a chemical fume hood.[2] | Required to avoid respiratory tract irritation, especially when handling powders.[2] |
III. Spill Management and Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
| Incident | Procedure |
| Spill | Evacuate the area and ensure adequate ventilation.[2] Wear appropriate PPE, including respiratory protection.[2] For dry spills, sweep up and shovel the material into a suitable, labeled container for disposal; avoid creating dust.[4] For wet spills, absorb the material with an inert substance and place it in a sealed container for disposal.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, provide oxygen.[1] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1] Seek immediate medical attention.[1] |
IV. Detailed Disposal Protocol
The primary directive for the disposal of this compound is to manage it as hazardous waste through a licensed and approved waste disposal facility.[1][6] Under no circumstances should this chemical be released into the environment or disposed of down the drain.[6]
Step 1: Waste Segregation and Collection
-
Solid Waste : Collect all solid waste, including unused compounds and contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.[1][6]
-
Liquid Waste : Collect any solutions containing the compound in a separate, labeled, and sealed liquid hazardous waste container.[1][6] Do not mix with other solvent waste streams unless compatibility has been confirmed.[6]
Step 2: Labeling
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and list any other components in the waste stream.[1][6]
Step 3: Storage Pending Disposal
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[6]
-
Ensure containers are kept tightly closed and are not leaking.[3][6]
-
Store away from incompatible materials, such as strong oxidizing agents.[6]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed waste disposal contractor.[7]
-
The recommended method for the disposal of chlorinated, nitrogen-containing organic compounds like this is high-temperature incineration at an approved facility.[6]
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
